Bendamustine Hydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSKUOZOLHMKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16506-27-7 (Parent) | |
| Record name | Bendamustine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40188912 | |
| Record name | Bendamustine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3543-75-7 | |
| Record name | Bendamustine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bendamustine hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003543757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bendamustine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138783 | |
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| Record name | Bendamustine hydrochloride | |
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| Record name | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BENDAMUSTINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/981Y8SX18M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Bendamustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways and purification methods for bendamustine (B91647) hydrochloride, a crucial alkylating agent in the treatment of various hematologic malignancies. This document details established and improved synthetic routes, purification protocols with a focus on impurity reduction, and an exploration of the compound's mechanism of action through signaling pathway diagrams.
Synthesis of Bendamustine Hydrochloride
The synthesis of this compound has evolved since its initial development, with newer methods aiming to improve overall yield, reduce the number of steps, and minimize the formation of impurities. Below are key synthesis routes that have been reported.
Original Synthesis Route
The original synthesis of this compound, as described in early patents, involves a multi-step process starting from 2,4-dinitrochlorobenzene. This route, while foundational, often suffers from lower overall yields and the use of hazardous reagents like ethylene (B1197577) oxide.[1]
Improved Synthesis Strategies
More recent synthetic approaches have focused on efficiency and safety. One notable improvement involves the reductive alkylation of 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate, which circumvents the use of ethylene oxide.[2] Another refined process utilizes a one-pot hydrogenation/dehydration sequence to construct the benzimidazole (B57391) core, significantly reducing the number of synthetic steps and improving the overall yield from 12% to a more favorable figure.[1]
A common modern synthesis pathway starts from ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate. This intermediate is reacted with 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base like calcium carbonate to introduce the bis(2-hydroxyethyl)amino group. Subsequent chlorination with an agent such as thionyl chloride, followed by acidic hydrolysis, yields this compound.[3][4]
Synthesis Pathway of this compound
Caption: A representative synthetic pathway for this compound.
Quantitative Data on Synthesis
The following table summarizes reported yields for key steps in different synthetic routes.
| Starting Material | Key Intermediate | Reagents | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | N-Methyl-2,4-dinitroaniline | Methylamine | 96 | [5] |
| Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | Ethyl 4-(5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | 2-Bromoethanol, CaCO3 | Not specified | [3][4] |
| Ethyl 4-(5-[bis(2-hydroxyethyl)amino]-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate | This compound (crude) | SOCl2, conc. HCl | 83 | [6] |
| Crude this compound | Purified this compound | Recrystallization | 76.2 | [6] |
| Methyl/Ethyl 4-{5-[bis-(2-chloro-ethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}butyrate | This compound (crude) | Concentrated HCl | >75 | [7] |
Purification of this compound
The purification of this compound is critical to ensure the final active pharmaceutical ingredient (API) meets stringent regulatory standards, with a focus on minimizing process-related impurities.
Recrystallization
The most common method for purifying crude this compound is recrystallization. Various solvent systems have been employed to effectively remove impurities. A widely used method involves dissolving the crude product in an aqueous hydrochloric acid solution, followed by cooling to induce crystallization.[8][9] The concentration of the hydrochloric acid, the cooling temperature, and the duration of crystallization are key parameters that influence the purity and yield of the final product.
Experimental Workflow for Recrystallization
Caption: A general workflow for the purification of this compound by recrystallization.
Impurity Profile and Reduction
Several process-related impurities can be present in crude this compound. These include starting materials, by-products, and degradation products. Common impurities include the monohydroxy and dihydroxy derivatives of bendamustine, as well as various ester and dimer impurities.[10]
The recrystallization process is highly effective in reducing these impurities to levels compliant with regulatory requirements (typically less than 0.1%).[5] The table below demonstrates the effectiveness of recrystallization in reducing a key impurity, HP1 (a specific, though not fully defined in the source, process impurity).
| Initial HP1 Content (%) | Recrystallization Conditions | Final HP1 Content (%) | Final Purity (HPLC) (%) | Reference |
| 1.8 | 0.01N HCl, cool to 0°C | 0.06 | 99.9 | [8][9] |
| 1.8 | 0.1N HCl, cool to room temp. | 0.07 | 99.9 | [8][9] |
| 1.8 | 1N HCl, cool to 35°C | 0.05 | 99.9 | [8][9] |
| 1.22 | 1.4mol/L HCl, cool to 18°C | <0.04 (max single impurity) | 99.83 | [11] |
| 4.49 | 0.09mol/L HCl, cool to 0°C | Not specified | 99.87 (max single impurity 0.08) | [11] |
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for assessing the purity of this compound and quantifying its related substances. Reversed-phase HPLC methods using C18 columns with UV detection are commonly employed.[10][12]
Mechanism of Action: Signaling Pathways
Bendamustine's cytotoxic effects are primarily due to its function as a bifunctional alkylating agent, leading to DNA damage. This damage triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[13] Unlike some other alkylating agents, bendamustine is known to activate the base excision repair (BER) pathway.[14][15] Persistent DNA damage leads to the activation of p53-dependent stress responses, inhibition of mitotic checkpoints, and can result in mitotic catastrophe.[13]
Bendamustine-Induced DNA Damage Response Pathway
Caption: Simplified signaling pathway of bendamustine-induced cytotoxicity.
Detailed Experimental Protocols
Synthesis of Crude this compound
This protocol is a representative example based on published literature.[6]
-
Chlorination: Dissolve 250 g of ethyl 5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzimidazole-2-butanoate in 2000 ml of dichloromethane (B109758) and cool to -1°C.
-
Slowly add 212 g of thionyl chloride dropwise over 30 minutes, maintaining the temperature below -1°C.
-
After addition, stir the reaction mixture at -1°C for 30 minutes, then allow it to warm to room temperature and stir for 16 hours.
-
Hydrolysis: Remove the solvent and excess thionyl chloride by vacuum distillation.
-
To the residue, add 2.6 kg of 37% hydrochloric acid and 1.4 L of water. Heat the mixture to 75°C and maintain for 30-40 minutes.
-
Add 25 g of activated carbon and stir at 75°C for 10 minutes.
-
Filter the hot solution and concentrate the filtrate under vacuum.
-
Crystallization: Dissolve the concentrated residue in 1000 ml of water, heat to 55°C, then cool to 50°C, and further cool to -2°C for 30 minutes to induce crystallization.
-
Collect the crude product by filtration, wash sequentially with 250 g of water and 200 g of acetone.
-
Dry the crude product under vacuum at 35°C for 2 hours. This typically yields approximately 245 g (83%) of crude this compound.[6]
Purification of this compound by Recrystallization
This protocol is based on examples from patent literature.[8][9]
-
Place 10 g of crude this compound (containing approximately 1.8% of impurity HP1) into a flask.
-
Add 50 ml of 1N hydrochloric acid.
-
Heat the mixture rapidly until the solution becomes clear.
-
Cool the solution in an ice-water bath to 35°C to initiate recrystallization.
-
Filter the resulting crystals.
-
Dry the filter cake under high vacuum (<1 mmHg) for 24 hours.
-
This process can yield approximately 7.2 g of high-purity this compound with a purity of 99.9% (HPLC) and a significant reduction in impurities (e.g., HP1 to 0.05%).[8][9]
Conclusion
The synthesis and purification of this compound have been significantly optimized to produce a high-purity API suitable for pharmaceutical use. Modern synthetic routes offer improved yields and safety profiles compared to the original methods. Recrystallization from aqueous hydrochloric acid remains a robust and effective method for purification, capable of reducing critical impurities to acceptable levels. A thorough understanding of the synthesis, purification, and mechanism of action of this compound is essential for researchers and professionals in the field of drug development and oncology.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. US20140121383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. US9108924B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 5. WO2013046223A1 - An improved process for the preparation of this compound - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
- 8. CN101962367A - Method for purifying this compound - Google Patents [patents.google.com]
- 9. CN101962367B - Method for purifying this compound - Google Patents [patents.google.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. CN101948437B - Refining method of this compound - Google Patents [patents.google.com]
- 12. ukaazpublications.com [ukaazpublications.com]
- 13. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 15. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
Bendamustine hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine (B91647) hydrochloride is a potent chemotherapeutic agent with a unique bifunctional chemical structure, exhibiting both alkylating and purine (B94841) analog properties.[1][2] Originally synthesized in the 1960s in the German Democratic Republic, it has demonstrated significant efficacy in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma.[2][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and analytical methodologies related to bendamustine hydrochloride, tailored for professionals in the field of oncology research and drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid hydrochloride.[5] Its structure features a nitrogen mustard group, responsible for its alkylating activity, attached to a benzimidazole (B57391) ring, which confers some antimetabolite-like characteristics.[2][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ · HCl | [5][6] |
| Molecular Weight | 394.72 g/mol (anhydrous basis) | [5][6][7] |
| Appearance | White, off-white, water-soluble microcrystalline powder | [3][4][8] |
| Solubility | Soluble in water (>30 mg/mL), methanol (B129727) (~50 mg/ml), and DMSO (~50 mg/ml); also soluble in ethanol (B145695) (~10 mg/ml). | [4][8][9] |
| pKa | Strongest Acidic: 4.38; Strongest Basic: 6.65 | [10] |
| logP | 3.07 | [10] |
Pharmacological Properties
Bendamustine's unique chemical structure contributes to its distinct pharmacological profile, setting it apart from conventional alkylating agents.[2]
Mechanism of Action
The primary mechanism of action of bendamustine involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links.[6][11] This extensive DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately triggering cell death.[1] Unlike other alkylating agents, bendamustine activates a base-excision DNA repair pathway but does not induce an alkyltransferase mechanism of DNA repair, which may contribute to a lower potential for drug resistance.[6]
Bendamustine induces cell death through multiple pathways, including:
-
Apoptosis: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] The DNA damage triggers a p53-dependent stress response, leading to apoptosis.[12][13]
-
Mitotic Catastrophe: Bendamustine can cause mitotic catastrophe, a form of cell death that occurs during mitosis due to premature or inappropriate entry into this phase, which is particularly effective against rapidly dividing cancer cells.[1]
-
Cell Cycle Arrest: It disrupts the cell cycle, primarily at the G2 phase, preventing damaged cells from proceeding to mitosis and promoting their elimination through apoptosis.[1][14] Low concentrations of bendamustine can cause a transient G2 arrest, while higher concentrations may lead to an S-phase arrest.[15][16]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bendamustine - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. jocpr.com [jocpr.com]
- 6. History and Characterization of Bendamustine [theoncologynurse.com]
- 7. This compound | C16H22Cl3N3O2 | CID 77082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound hydrate 98 (HPLC) Treanda [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Mechanism of Action of Bendamustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine (B91647) hydrochloride is a unique bifunctional chemotherapeutic agent with a multifaceted mechanism of action. Structurally, it possesses a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole (B57391) ring, which imparts purine (B94841) analog-like properties.[1][2] This distinct structure contributes to its potent anti-neoplastic activity and a clinical efficacy profile that differs from conventional alkylating agents.[3] This technical guide provides a comprehensive overview of the core mechanisms of action of bendamustine, focusing on its effects on DNA damage, cell cycle progression, and apoptosis. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and drug development efforts.
Core Mechanism of Action: DNA Damage and Repair
Bendamustine's primary cytotoxic effect stems from its ability to induce extensive and durable DNA damage.[2] As a bifunctional alkylating agent, it forms covalent bonds with electron-rich nucleophilic moieties in the DNA, leading to the formation of both intra-strand and inter-strand cross-links.[1][4] This extensive DNA damage disrupts fundamental cellular processes, including DNA replication and transcription, ultimately triggering cell death pathways.[5]
A key differentiator of bendamustine from other alkylating agents is its impact on DNA repair pathways. Studies have shown that bendamustine-induced DNA damage is not efficiently repaired, leading to prolonged signaling of the DNA damage response (DDR).[2]
Key Signaling Pathways in Bendamustine-Induced DNA Damage Response
Bendamustine treatment activates a robust DNA damage response, primarily orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase. The activation of the ATM-Chk2 signaling cascade is a central event in the cellular response to bendamustine.[6][7][8]
Induction of Cell Cycle Arrest
A major consequence of the bendamustine-induced DNA damage response is the arrest of the cell cycle, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. The specific phase of cell cycle arrest can be dose-dependent and cell-type specific.[1][4]
-
G2/M Arrest: At lower concentrations, bendamustine often induces a G2/M phase arrest.[6][7] This is mediated by the ATM-Chk2-Cdc25A pathway, leading to the inhibitory phosphorylation of Cdc2 and preventing entry into mitosis.[6][8]
-
S-Phase Arrest: Higher concentrations of bendamustine can lead to an S-phase arrest, indicating a direct interference with DNA replication.[4][9]
Induction of Apoptosis
Bendamustine is a potent inducer of apoptosis, or programmed cell death, through both p53-dependent and p53-independent mechanisms.[6][10]
-
p53-Dependent Apoptosis: The activation of p53 by ATM is a critical step in bendamustine-induced apoptosis.[6][7] Phosphorylated p53 can transactivate pro-apoptotic genes, leading to the activation of the intrinsic apoptotic pathway.
-
Caspase Activation: Bendamustine treatment leads to the cleavage and activation of executioner caspases, such as caspase-3, which are key mediators of apoptosis.[11]
-
Caspase-Independent Apoptosis: Evidence also suggests that bendamustine can induce apoptosis through caspase-independent pathways, which may contribute to its efficacy in apoptosis-resistant tumors.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effects of bendamustine.
Table 1: IC50 Values of Bendamustine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| NCI-H929 | Multiple Myeloma | 35 µg/mL (~62 µM) | 48 | [11] |
| OPM-2 | Multiple Myeloma | 35 µg/mL (~62 µM) | 48 | [11] |
| RPMI-8226 | Multiple Myeloma | 65 µg/mL (~115 µM) | 48 | [11] |
| U266 | Multiple Myeloma | 65 µg/mL (~115 µM) | 48 | [11] |
| HBL-2 | Mantle Cell Lymphoma | ~20 | 72 | [5] |
| B104 | Diffuse Large B-cell Lymphoma | 42.0 ± 6.9 | 72 | [5] |
| Namalwa | Burkitt Lymphoma | ~30 | 72 | [5] |
| U2932 | Lymphoma | ~10-25 (for cell cycle arrest) | 24 | [9] |
| THP-1 | Leukemia | Not explicitly stated, but effective | 24 | [12] |
| MDA-MB-231 | Breast Cancer | 16.98 | 24 | [8] |
Table 2: Effect of Bendamustine on Cell Cycle Distribution
| Cell Line | Bendamustine Concentration | Incubation Time (h) | % Cells in G1 | % Cells in S | % Cells in G2/M | Reference |
| NCI-H929 | 3-30 µg/mL | 48 | Decrease | Decrease | Increase (up to 32%) | [11] |
| RPMI-8226 | 3-30 µg/mL | 48 | Decrease | Decrease | Increase (up to 43%) | [11] |
| HeLa | 25-100 µM | 24 | - | - | Accumulation | [9] |
| HeLa | 200 µM | 24 | - | Arrest | - | [9] |
| HBL-2 | IC50 | 48 | Decrease | Increase (late S-phase arrest) | - | [10] |
Table 3: Bendamustine-Induced Changes in Protein Expression
| Protein | Cell Line(s) | Bendamustine Treatment | Change in Expression/Activity | Reference |
| Phospho-ATM | Myeloma cells | Varies | Increased | [6][7] |
| Phospho-Chk2 | Myeloma cells | Varies | Increased | [6][7] |
| Phospho-p53 (Ser15) | NCI-H929, RPMI-8226 | 10-60 µg/mL | Increased | [11] |
| p21 | NCI-H929, RPMI-8226 | 10-60 µg/mL | Increased | [11] |
| Cdc25A | Myeloma cells | Varies | Degraded | [6][7] |
| Cleaved Caspase-3 | NCI-H929 | 10-100 µg/mL | Increased | [11] |
| BAX | CLL cells | Varies | Increased | [13] |
| BBC3 (PUMA) | CLL cells | Varies | Increased | [13] |
| NFκB | CLL cells (IGVH-UNMUT) | With Rituximab (B1143277) | Decreased | [13] |
| BCL-2 | CLL cells (IGVH-UNMUT) | With Rituximab | Decreased | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of bendamustine.
Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Culture cells to the desired density and treat with various concentrations of bendamustine for the indicated time. Include an untreated control.
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in a buffered solution)
-
70% ethanol (B145695) (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with bendamustine as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for Key Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response, cell cycle control, and apoptosis.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for ATM, Chk2, p53, p21, Cdc25A, cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with bendamustine, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Immunofluorescence for DNA Damage Foci (γ-H2AX and 53BP1)
This method visualizes the formation of nuclear foci of DNA damage response proteins at the sites of double-strand breaks.[9]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution (e.g., BSA in PBS)
-
Primary antibodies against γ-H2AX and 53BP1
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed and treat cells with bendamustine on coverslips.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the foci using a fluorescence microscope.
Conclusion
Bendamustine hydrochloride exerts its potent anti-cancer effects through a complex and interconnected series of molecular events. Its ability to induce extensive and persistent DNA damage, coupled with the robust activation of the ATM-Chk2-p53 signaling axis, leads to profound cell cycle arrest and the efficient induction of apoptosis. The dose-dependent nature of its effects on the cell cycle and its activity in p53-deficient settings highlight the unique and versatile nature of this chemotherapeutic agent. A thorough understanding of these core mechanisms, facilitated by the detailed experimental approaches outlined in this guide, is crucial for the continued development of bendamustine-based therapies and the identification of novel combination strategies to overcome drug resistance and improve patient outcomes.
References
- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATM Substrates Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. Bendamustine alone or with rituximab modifies expression of apoptosis-regulating genes and proteins of CLL cells, depending on IGVH mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendamustine: From Cold War Alkylating Agent to Modern Lymphoma Therapy
An In-depth Guide to the Discovery, Mechanism, and Scientific Validation of a Unique Cytotoxic Agent
Introduction
Bendamustine (B91647) is a unique intravenous chemotherapeutic agent with a distinctive bifunctional structure, incorporating a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side-chain.[1][2] First synthesized in the 1960s in the German Democratic Republic (East Germany), it has a rich history that spans the Cold War to its current-day approval for treating various hematological malignancies.[3][4] This technical guide provides a comprehensive overview of the discovery and history of bendamustine, its dual mechanism of action as an alkylating agent and purine (B94841) analog, and the key experimental data that have defined its clinical utility.
Discovery and History: A Molecule from the Other Side of the Iron Curtain
Bendamustine, originally designated IMET 3393, was first synthesized in 1963 by Ozegowski and Krebs at the Institute for Microbiology and Experimental Therapy in Jena, East Germany.[3] The design was intentional, aiming to create a "bi-functional" molecule that combined the DNA-damaging properties of an alkylating agent with the antimetabolic effects of a purine analog.[1][3]
For nearly three decades, its use was confined to East Germany, where it was marketed as Cytostasan® and became a frequently used treatment for chronic lymphocytic leukemia (CLL), non-Hodgkin lymphoma (NHL), Hodgkin's disease, and multiple myeloma.[5] Following German reunification in 1990, bendamustine underwent more systematic clinical investigation.[6] This renewed interest culminated in its approval by the US Food and Drug Administration (FDA) in 2008 for the treatment of CLL and later for indolent B-cell NHL.[4][5]
Mechanism of Action: A Dual-Threat Anticancer Agent
Bendamustine's cytotoxic effects stem from its hybrid structure. The nitrogen mustard moiety acts as a potent alkylating agent, while the benzimidazole ring confers properties similar to a purine antimetabolite.[2][7]
Alkylating Activity
Like other nitrogen mustards, bendamustine forms electrophilic alkyl groups that create covalent bonds with electron-rich nucleophilic sites on DNA.[7][8] This leads to the formation of both intrastrand and interstrand DNA cross-links.[7][9] These cross-links are robust and more durable than those produced by other alkylators like cyclophosphamide (B585) or melphalan.[10] This extensive and persistent DNA damage disrupts DNA replication and transcription, ultimately triggering cell death.[8][10]
Purine Analog-Like Properties
The benzimidazole ring in bendamustine's structure is a key differentiator from other alkylating agents.[1] This component is believed to act as a purine analog, although the exact mechanism is not fully elucidated.[2] It is suggested that this property facilitates rapid intracellular uptake of the drug via equilibrative nucleoside transporters (ENTs).[11][12] This rapid uptake may contribute to the swift onset of the DNA damage response observed with bendamustine compared to other alkylators.[11] Furthermore, bendamustine activates a base excision DNA repair (BER) pathway, rather than the alkyltransferase-mediated repair induced by agents like cyclophosphamide, which may contribute to its activity in cells resistant to conventional alkylators.[2][10]
Preclinical Evaluation and Quantitative Data
In vitro studies have been crucial in characterizing bendamustine's cytotoxic profile and demonstrating its efficacy across a range of cancer cell lines.
In Vitro Cytotoxicity
Bendamustine has demonstrated potent cytotoxic activity, particularly against hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies across different cell types and exposure times.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Hematological Malignancies | ||||
| THP-1 | Acute Monocytic Leukemia | ~15-20 | 24 h | [13] |
| RS4;11 | B-cell Precursor Leukemia | ~10-20 | 72 h | [14] |
| MM.1s | Multiple Myeloma | ~20-30 | 72 h | [14] |
| Raji | Burkitt's Lymphoma | >100 | 72 h | [14] |
| SKW-3 | Chronic Lymphocytic Leukemia | ~10-20 | 96 h | [15] |
| BV-173 | Chronic Myeloid Leukemia (B-cell) | ~10-20 | 96 h | [15] |
| Solid Tumors | ||||
| MCF-7 | Breast Adenocarcinoma | >100 | 96 h | [15] |
| MDA-MB-231 | Breast Adenocarcinoma | 16.98 | 24 h | [16] |
| MCF 7 AD | Doxorubicin-Resistant Breast Cancer | ~50-100 | - | [17] |
Note: IC50 values are approximate and can vary based on experimental conditions. The table presents a summary of reported data for comparative purposes.
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a standard method for determining the cytotoxic effect of bendamustine on cancer cell lines, as performed in numerous preclinical studies.[15][18]
Objective: To determine the IC50 of bendamustine in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., THP-1, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bendamustine hydrochloride
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: Culture cells to logarithmic growth phase. Trypsinize (for adherent cells), count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of bendamustine in complete medium. Remove the medium from the wells and add 100 µL of the various bendamustine concentrations (e.g., 0-100 µM) in triplicate. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
DNA Damage Response and Signaling Pathways
Bendamustine's primary mode of cytotoxicity is the induction of extensive, irreparable DNA damage, which activates robust cell stress responses.[10][19] This triggers a cascade of signaling events that ultimately lead to cell cycle arrest and apoptosis (programmed cell death).
The key pathway activated is the DNA Damage Response (DDR).
-
Damage Sensing: The extensive DNA double-strand breaks (DSBs) caused by bendamustine are recognized by sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase.[19]
-
Signal Transduction: ATM phosphorylates and activates downstream checkpoint kinases, notably Chk2 .[11][19] In parallel, single-strand breaks or stalled replication forks can activate the ATR (Ataxia Telangiectasia and Rad3-related)-Chk1 pathway.[19]
-
Effector Activation: Activated Chk1 and Chk2 phosphorylate numerous substrates, including the tumor suppressor protein p53 and the cell cycle regulator Cdc25 .
-
Cellular Outcomes:
-
Cell Cycle Arrest: Phosphorylation of p53 stabilizes it, allowing it to induce the expression of p21, which inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest, typically in the G2/M or S phase.[8][19] This provides the cell an opportunity to repair the damage.
-
Apoptosis: If the DNA damage is too severe to be repaired, p53 will initiate apoptosis by upregulating pro-apoptotic proteins like Bax and PUMA.[20] This leads to the activation of caspases, the executioners of apoptosis.[15]
-
Mitotic Catastrophe: Unlike many other alkylators, bendamustine can also induce mitotic catastrophe, a form of cell death that occurs when a cell attempts to divide with damaged chromosomes.[8][10]
-
Clinical Efficacy and Trials
The preclinical data translated into significant clinical activity, particularly in indolent lymphomas and CLL.
Key Clinical Trial Results
Numerous clinical trials have established the efficacy of bendamustine, both as a monotherapy and in combination with other agents like rituximab.
| Trial / Indication | Regimen | Comparator | Key Outcome | Reference |
| First-Line CLL | Bendamustine (100 mg/m²) | Chlorambucil | Median PFS: 21.6 vs 8.3 months. ORR: 68% vs 31%. | [21][22] |
| First-Line Indolent NHL / MCL | Bendamustine + Rituximab (BR) | R-CHOP / R-CVP | Non-inferior Complete Response Rate. Distinct safety profile. | [23] |
| Relapsed/Refractory Indolent NHL | Bendamustine (120 mg/m²) | N/A (Single Arm) | ORR: 74-77%. Median PFS: ~9 months. | [21][24] |
| Relapsed/Refractory CLL | Bendamustine + Alemtuzumab | N/A (Single Arm) | ORR: 70% in a heavily pre-treated population. | [25] |
PFS: Progression-Free Survival; ORR: Overall Response Rate; R-CHOP/R-CVP: standard chemoimmunotherapy regimens.
Conclusion
Bendamustine's journey from a niche East German compound to a cornerstone therapy for lymphoid malignancies is a testament to its unique molecular design. Its dual mechanism of action, which combines robust DNA alkylation with purine analog-like properties, results in extensive and difficult-to-repair DNA damage. This potent activity, confirmed through rigorous preclinical and clinical investigation, provides a distinct therapeutic profile, including efficacy in patients with disease refractory to conventional alkylating agents. The continued exploration of bendamustine in combination with novel targeted agents ensures its relevance in the evolving landscape of cancer therapy.
References
- 1. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. History and Characterization of Bendamustine [theoncologynurse.com]
- 3. Bendamustine in non-Hodgkin lymphoma: the double-agent that came from the Cold War - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Bendamustine - Wikipedia [en.wikipedia.org]
- 6. History and Characterization of Bendamustine - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies | PLOS One [journals.plos.org]
- 12. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Clinical Experience With Bendamustine: New Treatment for Patients With CLL - Page 4 [medscape.com]
- 21. BENDAMUSTINE: AN OLD DRUG IN THE NEW ERA FOR PATIENTS WITH NON-HODGKIN LYMPHOMAS AND CHRONIC LYMPHOCYTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bendamustine (Treanda) For Chronic Lymphocytic Leukemia: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. Safety of Bendamustine in Treatment of CLL and NHL - Personalized Medicine in Oncology [personalizedmedonc.com]
- 25. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]
A Technical Guide to the Purine Analog-like Activity of Bendamustine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine (B91647) hydrochloride is a unique bifunctional chemotherapeutic agent, first synthesized in the 1960s, with demonstrated efficacy in treating hematologic malignancies such as chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[1][2] Its chemical structure is distinct, incorporating a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole (B57391) ring, which confers properties similar to purine (B94841) analogs.[2][3][4][5] This dual nature is believed to underlie its distinct mechanism of action compared to conventional alkylating agents like cyclophosphamide (B585) or chlorambucil.[2][3]
While its role as a DNA alkylating agent, causing extensive and durable DNA damage, is well-established, the contribution of its purine analog-like moiety is a critical area of investigation.[6] This benzimidazole ring is thought to influence its interaction with DNA, affect cellular metabolism, and modulate DNA repair pathways, contributing to its potency and lack of cross-resistance with other alkylators.[6][7][8] This guide provides an in-depth examination of the purine analog-associated activities of bendamustine, focusing on its impact on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
The Dual Mechanism: Alkylator and Purine Analog
Bendamustine's primary cytotoxic effect stems from its alkylating mechlorethamine (B1211372) group, which creates covalent bonds with DNA, leading to intra- and inter-strand cross-links.[5] This damage physically obstructs DNA replication and transcription, ultimately triggering cell death.[9] However, several unique mechanistic features of bendamustine are attributed to its purine-like benzimidazole ring:
-
Rapid DNA Damage Response: Bendamustine elicits a DNA damage response and subsequent apoptosis more rapidly than other alkylating agents.[8][10] This is partly due to its efficient intracellular uptake via equilibrative nucleoside transporters (ENTs), a characteristic shared with purine analogs.[8][10]
-
Modulation of DNA Repair: Unlike other alkylators, bendamustine appears to activate a base-excision DNA repair pathway but does not induce an alkyltransferase-based repair mechanism.[5] Perturbing base-excision repair has been shown to sensitize cells to lower concentrations of the drug.[11][12][13] This unique pattern of DNA repair engagement may result in less susceptibility to drug resistance.[5]
-
Induction of Mitotic Catastrophe: Bendamustine can induce an alternative cell death mechanism known as mitotic catastrophe, which bypasses the often-impaired apoptotic pathways in tumor cells.[1][9] This is linked to the inhibition of mitotic checkpoints, a feature that distinguishes it from conventional alkylators.[6]
-
Synergistic Effects: The purine analog-like properties of bendamustine are thought to underlie its synergistic effects when combined with pyrimidine (B1678525) analogs like cytarabine (B982) (Ara-C).[8][10] Bendamustine has been shown to increase the expression of ENT1, enhancing the uptake of pyrimidine analogs.[8][10]
Key Signaling Pathways Modulated by Bendamustine
Bendamustine-induced DNA damage triggers a cascade of signaling events that determine cell fate. The purine analog character of the molecule appears to be crucial in activating specific and robust responses within these pathways.
DNA Damage Response (DDR) and Cell Cycle Arrest
Upon inducing DNA double-strand breaks (DSBs), bendamustine potently activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.[14][15] Activated ATM then phosphorylates a host of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor p53.[14][15] Notably, bendamustine-induced DDR does not appear to significantly involve the ATR-Chk1 pathway, which typically responds to single-strand breaks.[14][15]
The activation of the ATM-Chk2 axis leads to the degradation of the Cdc25A phosphatase.[14][15] This prevents the dephosphorylation and activation of Cdc2 (CDK1), a key driver of mitotic entry, resulting in a robust G2/M cell cycle arrest.[14][15] Concurrently, ATM-mediated phosphorylation of p53 at Serine 15 stabilizes the protein, leading to the transcriptional upregulation of the CDK inhibitor p21, which further reinforces the G2 arrest.[14][15]
The effect of bendamustine on the cell cycle can be dose-dependent. Low concentrations may cause a transient G2 arrest, while higher concentrations can induce an S-phase arrest, leading to aberrant mitosis and cell death.[1][11][16]
Induction of Apoptosis
If DNA damage is irreparable, bendamustine effectively triggers programmed cell death (apoptosis). A key feature is its ability to induce apoptosis independently of the p53 status in some cancer cells, which is highly significant for treating chemoresistant malignancies.[7][17]
Bendamustine-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway.[7][9][18] This involves the generation of reactive oxygen species (ROS) and the upregulation of pro-apoptotic BH3-only proteins like PUMA and NOXA.[7][17][18] These proteins, in turn, lead to the conformational activation of BAX and BAK, which permeabilize the outer mitochondrial membrane.[7][18] This event allows the release of cytochrome c into the cytosol, which binds to Apaf-1 to form the apoptosome, leading to the activation of initiator caspase-9 and subsequently effector caspases like caspase-3 and -7.[19] Activated caspase-3 cleaves key cellular substrates, including poly (ADP-ribose) polymerase (PARP), culminating in cell death.[14][15][19]
Quantitative Efficacy Data
The cytotoxic and apoptotic effects of bendamustine have been quantified across various cancer cell lines. The data highlights its potent activity, particularly in hematologic malignancies.
Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine in Myeloma Cell Lines
| Cell Line | IC50 (µg/mL) after 48h |
|---|---|
| NCI-H929 | 35 |
| OPM-2 | 35 |
| RPMI-8226 | 65 |
| U266 | 65 |
Data sourced from studies on multiple myeloma cell lines.[14][15]
Table 2: Apoptosis Induction in Myeloma Cell Lines
| Cell Line | Concentration (µg/mL) | % Apoptotic Cells (Annexin V+) after 48h |
|---|---|---|
| NCI-H929 | 10 - 30 | 20 - 40% |
| OPM-2 | 10 - 30 | 20 - 40% |
| RPMI-8226 | 10 - 30 | 20 - 40% |
| U266 | 10 - 30 | 20 - 40% |
Data reflects the percentage of cells showing loss of membrane asymmetry, an early sign of apoptosis.[15]
Experimental Protocols
Reproducible investigation of bendamustine's activity relies on standardized experimental procedures. The following sections detail common methodologies.
General Experimental Workflow
The logical flow for investigating bendamustine's purine analog-like activity typically involves cell treatment followed by a series of assays to measure cytotoxicity, cell cycle progression, and the activation of specific signaling proteins.
Cell Cycle Analysis via Propidium Iodide Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Culture and Treatment: Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere overnight. Treat with various concentrations of bendamustine (e.g., 10-30 µg/mL) for a specified time (e.g., 48 hours).[14][15]
-
Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.[14][15]
Apoptosis Assay via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with bendamustine as described for the cell cycle analysis.[14][15]
-
Cell Harvest: Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Centrifuge cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the stained cells by flow cytometry within one hour.[14][15]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the DDR and apoptosis pathways.
-
Protein Extraction: Following treatment with bendamustine, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-ATM, phospho-Chk2, phospho-p53, p21, cleaved Caspase-3, cleaved PARP) overnight at 4°C.[14][15]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[14]
Conclusion
Bendamustine hydrochloride's unique clinical efficacy is intrinsically linked to its hybrid structure. The purine analog-like characteristics conferred by its benzimidazole ring are not merely ancillary but are central to its potent and distinct mechanism of action. By facilitating rapid cellular uptake, uniquely modulating DNA repair pathways, and triggering robust activation of the ATM-Chk2-p53 signaling axis, the purine-like moiety distinguishes bendamustine from conventional alkylating agents. This leads to profound G2/M cell cycle arrest and efficient induction of p53-independent mitochondrial apoptosis. A thorough understanding of these purine analog-driven activities is paramount for drug development professionals seeking to optimize its therapeutic use, identify rational combination strategies, and overcome mechanisms of resistance.
References
- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. History and Characterization of Bendamustine [theoncologynurse.com]
- 6. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Purine Analog-Like Properties of Bendamustine Underlie Rapid Activation of DNA Damage Response and Synergistic Effects with Pyrimidine Analogues in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The potential efficacy and mechanism of bendamustine in entra-nodal NK/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Onslaught: A Technical Guide to Bendamustine Hydrochloride's Cancer Cell Targets
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the multifaceted molecular mechanisms of bendamustine (B91647) hydrochloride in cancer cells. By delving into its primary and secondary modes of action, this document provides a comprehensive overview of the signaling pathways, DNA damage responses, and cellular processes targeted by this potent antineoplastic agent.
Bendamustine, a unique chemotherapeutic agent with a hybrid structure featuring a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid substituent, exhibits a distinct pattern of cytotoxicity that sets it apart from conventional alkylating agents.[1] Its efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), stems from its ability to engage multiple molecular targets, leading to robust and durable anti-cancer effects.[2][3][4]
Primary Molecular Target: DNA Alkylation and Damage
The principal mechanism of action of bendamustine is its function as a bifunctional alkylating agent.[3][5] It forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of intra-strand and inter-strand cross-links.[3][6] This extensive and durable DNA damage is more potent and persistent compared to that induced by other alkylating agents like cyclophosphamide (B585) or melphalan.[2][7] This damage physically obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[5]
Secondary Molecular Targets and Cellular Consequences
Beyond its direct interaction with DNA, bendamustine's cytotoxicity is amplified through its influence on a cascade of secondary molecular targets and cellular pathways. These intricate mechanisms contribute to its effectiveness, even in cancers resistant to other therapies.
DNA Damage Response (DDR) and Cell Cycle Checkpoint Activation
Bendamustine's induction of DNA damage activates a robust DNA Damage Response (DDR). In myeloma cells, this involves the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) proteins, key players in the DDR pathway.[8] This activation, in turn, leads to the degradation of the Cdc25A phosphatase and inhibitory phosphorylation of Cdc2, culminating in a G2/M cell cycle arrest.[8][9] This arrest provides the cell with an opportunity to repair the DNA damage; however, the extensive nature of bendamustine-induced damage often overwhelms the repair machinery, pushing the cell towards apoptosis.[9]
Interestingly, the effect of bendamustine on the cell cycle can be concentration-dependent. Low concentrations may cause a transient G2 arrest, whereas higher concentrations can lead to an S-phase arrest.[10][11]
Induction of Apoptosis: Multiple Pathways to Cell Death
Bendamustine is a potent inducer of apoptosis, the programmed cell death, through both p53-dependent and p53-independent mechanisms.[1][2]
-
p53-Dependent Apoptosis: In cells with functional p53, bendamustine-induced DNA damage leads to the phosphorylation and activation of p53.[8] Activated p53 then upregulates the expression of pro-apoptotic genes, such as p21, which further contributes to cell cycle arrest and apoptosis.[8]
-
p53-Independent Apoptosis: Crucially, bendamustine retains its efficacy in cancer cells with mutated or deficient p53, a common mechanism of chemotherapy resistance.[12] In these cases, apoptosis is triggered through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS) and the upregulation of pro-apoptotic BH3-only proteins like PUMA and NOXA.[12][13] These proteins lead to the activation of BAX and BAK, causing mitochondrial outer membrane permeabilization and the release of cytochrome c, ultimately activating the caspase cascade.[12]
Inhibition of Mitotic Checkpoints and Induction of Mitotic Catastrophe
Bendamustine has been shown to inhibit mitotic checkpoints, which are crucial for ensuring proper chromosome segregation during cell division.[2][14] This inhibition can lead to a lethal form of cell death known as mitotic catastrophe, where cells with damaged DNA are forced to enter mitosis prematurely, resulting in aberrant chromosome segregation and cell death.[5][14] This mechanism is particularly effective against rapidly dividing cancer cells.[5]
Modulation of DNA Repair Pathways
Unlike some other alkylating agents that trigger the alkyltransferase DNA repair mechanism, bendamustine uniquely activates the base excision repair (BER) pathway.[11][14] The benzimidazole ring of bendamustine is thought to play a role in this differential effect.[2] While the BER pathway is activated, the sheer volume of DNA lesions created by bendamustine can overwhelm this repair system, contributing to the drug's cytotoxicity.[9][11] Studies have shown that inhibiting key BER proteins can sensitize cancer cells to lower concentrations of bendamustine.[11]
Quantitative Data on Bendamustine's Efficacy
The cytotoxic effects of bendamustine have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Cell Line Type | Cancer Type | IC50 (µM) | Exposure Time (hours) | Reference |
| Myeloma Cell Lines (NCI-H929, OPM-2, RPMI-8226, U266) | Multiple Myeloma | 35-65 µg/mL | Not Specified | [8] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 80 | 24 | [15] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 32 | 48 | [15] |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 25 | 72 | [15] |
| MM.1s | Multiple Myeloma | 210 | 24 | [15] |
| MM.1s | Multiple Myeloma | 87 | 48 | [15] |
| MM.1s | Multiple Myeloma | 54 | 72 | [15] |
| Raji | Burkitt's Lymphoma | 270 | 24 | [15] |
| Raji | Burkitt's Lymphoma | 143 | 48 | [15] |
| Raji | Burkitt's Lymphoma | 133 | 72 | [15] |
Visualizing Bendamustine's Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with bendamustine's mechanism of action.
Caption: Bendamustine-induced DNA damage response and p53-dependent apoptosis pathway.
Caption: p53-independent apoptosis induction by bendamustine via oxidative stress.
References
- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The discovery and the development of bendamustine for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Bendamustine Hydrochloride: A Technical Guide to Preclinical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendamustine (B91647) hydrochloride is a unique cytotoxic agent with a bifunctional structure, incorporating a nitrogen mustard alkylating group and a purine-like benzimidazole (B57391) ring.[1][2][3] This distinct chemical composition confers a unique pattern of activity and mechanism of action that differentiates it from conventional alkylating agents.[1][4] Preclinical research has been pivotal in elucidating its complex anti-neoplastic effects, which include inducing extensive and durable DNA damage, activating multiple cell death pathways, and inhibiting mitotic checkpoints.[1][4] This technical guide provides an in-depth overview of the preclinical data for bendamustine, focusing on its mechanism of action, in vitro cytotoxicity, and the experimental protocols used for its evaluation.
Mechanism of Action
Bendamustine's primary mechanism of action involves the alkylation of DNA, creating inter-strand and intra-strand cross-links that disrupt DNA replication and transcription, ultimately leading to cell death.[3][5] Unlike other alkylators, bendamustine triggers a more robust and sustained DNA damage response.[1] Its purine-like ring is hypothesized to contribute to its unique activity, potentially conferring antimetabolite properties.[1][2]
Key mechanistic features include:
-
DNA Damage and Repair: Bendamustine causes extensive DNA damage.[1] Interestingly, it primarily activates the base excision DNA repair (BER) pathway rather than the alkyltransferase-mediated repair mechanisms induced by other alkylators.[2][4] This reliance on the more complex and time-consuming BER pathway may diminish the cell's capacity to repair the damage effectively.[2]
-
Cell Cycle Arrest: The profound DNA damage triggers cell cycle arrest, predominantly at the G2 phase, preventing cells from entering mitosis with damaged DNA.[3][6] This arrest is mediated by the activation of the ATM-Chk2 signaling pathway.[6][7]
-
Induction of Apoptosis: If DNA damage is irreparable, bendamustine potently induces apoptosis (programmed cell death).[4][8] It activates the intrinsic mitochondrial pathway through the upregulation of pro-apoptotic proteins like PUMA and NOXA, leading to the activation of BAX and BAK.[9] This occurs in both p53-dependent and independent manners, suggesting its efficacy even in tumors with p53 mutations.[6][9]
-
Mitotic Catastrophe: In addition to apoptosis, bendamustine can induce mitotic catastrophe, a form of cell death resulting from premature entry into mitosis.[1][3][4] This is linked to its ability to inhibit mitotic checkpoints.[1][4]
Signaling Pathway Visualization
The following diagram illustrates the core signaling cascade initiated by bendamustine-induced DNA damage.
In Vitro Preclinical Data
The cytotoxic activity of bendamustine has been evaluated across a wide range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| NCI-H929 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |
| OPM-2 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |
| RPMI-8226 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |
| U266 | Multiple Myeloma | ~80 - 150 (35-65 µg/mL) | Not Specified | [6] |
| RS4;11 | B-cell ALL | < 100 | 72 | [10][11] |
| MM.1s | Multiple Myeloma | < 100 | 72 | [10][11] |
| Raji | Burkitt's Lymphoma | < 100 | 72 | [10][11] |
| Su9 | Adult T-cell Leukemia | ~25-50 | 72 | [12] |
| S1T | Adult T-cell Leukemia | ~50-75 | 72 | [12] |
| MT2 | Adult T-cell Leukemia | ~25-50 | 72 | [12] |
| ATN-1 | Adult T-cell Leukemia | > 100 | 72 | [12] |
| THP-1 | Leukemia | ~25 | 24 | [13] |
Note: IC50 values converted from µg/mL to µM using a molar mass of 424.36 g/mol for Bendamustine HCl. Values are approximate and can vary based on experimental conditions.
Experimental Protocols
Standardized protocols are essential for the accurate preclinical evaluation of cytotoxic agents. Below are methodologies for key assays cited in bendamustine research.
Cell Viability and Cytotoxicity Assay (MTS/MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (MTS or MTT) to a colored formazan (B1609692) product, which is soluble (MTS) or requires solubilization (MTT). The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in triplicate in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of bendamustine concentrations (e.g., 0-100 µM) for specified durations (e.g., 24, 48, 72 hours).[10][11] Include untreated and vehicle-only controls.
-
Reagent Addition: Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) or MTT reagent to each well.[10][12]
-
Incubation: Incubate plates for 1-4 hours at 37°C. If using MTT, a solubilization solution must be added.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).[10]
-
Analysis: Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol Outline:
-
Treatment: Culture and treat cells with bendamustine as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p53, ATM, Caspase-3).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Protocol Outline:
-
Lysate Preparation: Treat cells with bendamustine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., phospho-p53, cleaved Caspase-3).[6]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Analysis: Quantify band intensity using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).
-
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical assessment of a cytotoxic compound like bendamustine.
In Vivo Preclinical Research
Preclinical in vivo studies are critical for assessing the efficacy, pharmacokinetics (PK), and safety of a drug candidate in a whole-organism context. Bendamustine has demonstrated significant anti-tumor activity in various animal models.
-
Xenograft Models: Studies have utilized xenograft models where human cancer cell lines (e.g., lymphoma, multiple myeloma, leukemia) are implanted into immunocompromised mice (e.g., NSG mice).[11][15][16] In these models, both intravenous (IV) and novel oral formulations of bendamustine have been shown to significantly reduce tumor growth and improve survival compared to control groups.[10][15]
-
Pharmacokinetics: In mice, an oral formulation of bendamustine demonstrated an oral bioavailability of 51.4%.[15][16] The half-life of an oral formulation in a Phase 1 human study was slightly longer than that of an IV infusion (0.71 h vs. 0.47 h).[15]
-
Combination Studies: The synergistic potential of bendamustine has been explored in vivo. Animal studies in non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL) models showed a synergistic effect on tumor growth inhibition when bendamustine was combined with rituximab.[8][17]
Conclusion
The preclinical profile of bendamustine hydrochloride reveals a cytotoxic agent with a multifaceted mechanism of action that distinguishes it from other alkylators.[4] Its ability to induce durable DNA damage, activate p53-independent apoptotic pathways, and cause mitotic catastrophe provides a strong rationale for its efficacy in hematologic malignancies, including in chemotherapy-resistant settings.[1][8][9] The comprehensive in vitro and in vivo data gathered during its preclinical development have been fundamental to its successful clinical translation and continue to guide research into novel combination therapies.[1][18]
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 6. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bendamustine: something old, something new - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]
Bendamustine Hydrochloride: A Technical Guide to its Chemical Properties, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bendamustine (B91647) hydrochloride, a potent alkylating agent used in the treatment of various hematological malignancies. This document details its chemical identifiers, mechanism of action through key signaling pathways, and detailed experimental protocols for its synthesis, analysis, and in vitro evaluation.
Core Chemical and Physical Properties
Bendamustine hydrochloride is a nitrogen mustard derivative with a unique bifunctional chemical structure, incorporating both an alkylating group and a benzimidazole (B57391) ring, which may act as a purine (B94841) analogue.[1][2] This structure contributes to its distinct cytotoxic effects.[3]
| Identifier | Value | Reference |
| CAS Number | 3543-75-7 | [2] |
| Molecular Formula | C₁₆H₂₂Cl₃N₃O₂ | [1] |
| Molecular Weight | 394.72 g/mol | [2] |
| IUPAC Name | 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride | [1] |
| InChI | InChI=1S/C16H21Cl2N3O2.ClH/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H | [2] |
| InChIKey | ZHSKUOZOLHMKEA-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CN1C2=CC(=C(C=C2N=C1CCCC(=O)O)N(CCCl)CCCl)C.Cl | [3] |
| Synonyms | Ribomustin, Treanda, SDX-105 | [2][4] |
| Melting Point | 149-151°C | [5] |
| Solubility | Water: >30 mg/mL | [5] |
| Appearance | Off-white powder | [5] |
Mechanism of Action: DNA Damage and Apoptotic Signaling
Bendamustine exerts its cytotoxic effects primarily through the induction of extensive and durable DNA damage.[3] Its bifunctional nature allows it to form inter- and intra-strand cross-links in DNA, which blocks DNA replication and transcription, ultimately leading to cell death.[1][6] Unlike other alkylating agents, bendamustine is potent in activating p53-dependent stress pathways and inducing apoptosis, and it may also trigger mitotic catastrophe.[1][3]
The cellular response to bendamustine-induced DNA damage involves the activation of key signaling pathways that control cell cycle arrest and apoptosis.
Bendamustine triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] The p53-dependent pathway plays a crucial role, leading to the upregulation of pro-apoptotic proteins and the activation of caspases.
Experimental Protocols
Synthesis and Purification of this compound
The following protocol is a generalized representation based on described methods for the synthesis and purification of this compound.
Methodology:
-
Chlorination: The synthesis often starts from an ethyl or methyl ester of 4-{5-[bis-(2-hydroxyethyl)-amino]-1-methyl-1H-benzimidazol-2-yl}butyrate.[7][8] This precursor is reacted with a chlorinating agent, such as thionyl chloride, typically in a suitable solvent like chloroform.[8]
-
Hydrolysis: The resulting ester is then hydrolyzed under acidic conditions, for example, by heating with concentrated hydrochloric acid, to yield the carboxylic acid and form the hydrochloride salt.[7][8]
-
Purification via Recrystallization: The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in aqueous hydrochloric acid, potentially with heating.[9][10] The solution may be treated with activated carbon to remove colored impurities.[9][11] Upon cooling, pure this compound crystallizes and can be collected by filtration.[9][11]
-
Washing and Drying: The filtered crystals are typically washed with cold water and then an organic solvent like acetone (B3395972) to remove residual impurities and water.[7][11] The final product is then dried under vacuum.[7]
In Vitro Cytotoxicity Assay Using MTS
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., a lymphoma or leukemia cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTS Assay: Following incubation, add the MTS reagent to each well according to the manufacturer's instructions and incubate for a further 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can then be determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Analysis of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 50:50 v/v).[12] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 20 µL.[12]
Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).[12] Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range for the calibration curve.
-
Sample Preparation: For bulk drug substance, prepare a solution of known concentration in the mobile phase. For dosage forms, weigh and finely powder a number of tablets.[12] An amount of powder equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter.[12]
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with the peak areas of the standard solutions (using a calibration curve).
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary. Always refer to relevant safety data sheets and institutional guidelines when handling chemical reagents and performing experiments.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanism of Action of Bendamustine - UCL Discovery [discovery.ucl.ac.uk]
- 5. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. patents.justia.com [patents.justia.com]
- 9. US20130310571A1 - Methods for the preparation of bendamustine - Google Patents [patents.google.com]
- 10. CN101962367B - Method for purifying this compound - Google Patents [patents.google.com]
- 11. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Bendamustine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of bendamustine (B91647) hydrochloride, focusing on its solubility and stability characteristics. The information presented herein is intended to support research, formulation development, and analytical activities involving this potent antineoplastic agent.
Core Physicochemical Properties
Bendamustine hydrochloride is a bifunctional mechlorethamine (B1211372) derivative, functioning as an alkylating agent with a purine-like benzimidazole (B57391) ring. This unique structure contributes to its antineoplastic activity but also presents challenges in terms of its chemical stability, particularly in aqueous environments.
Solubility Profile
This compound is a white to off-white crystalline powder.[1] Its solubility is a critical factor in its formulation and delivery. The drug substance is a weak base, and therefore its aqueous solubility is pH-dependent, being more soluble in acidic media.[1] It is also hygroscopic.[2]
Solubility in Various Solvents
The solubility of this compound has been determined in a range of common pharmaceutical solvents. This data is crucial for the development of both liquid and lyophilized formulations.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble[1][2], Soluble to 25 mM | [1][2] |
| Methanol | Freely soluble[2], ~50 mg/mL[3] | [2][3] |
| Ethanol | Slightly soluble[2], ~10 mg/mL[3] | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM, ~50 mg/mL[3] | [3] |
| Dimethylformamide (DMF) | Soluble[3] | [3] |
| N,N-Dimethylacetamide (DMA) | ~56 mg/mL at room temperature, ~65 mg/mL at 2-8°C (for hydrate)[4] | [4] |
| PBS (Phosphate-Buffered Saline) | 5.88 mg/mL (requires sonication and warming to 60°C)[5] | [5] |
Experimental Protocol: Equilibrium Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Selected solvent(s) of appropriate purity
-
Screw-capped vials or tubes
-
Rotary shaker or orbital incubator capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a screw-capped vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on a laboratory rotator or shaker and agitate at a constant temperature (e.g., room temperature or 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[1]
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the clear filtrate with a suitable diluent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility in the desired units (e.g., mg/mL, mM).
Stability Profile
This compound is notoriously unstable in aqueous solutions, which is a primary consideration for its formulation and administration.[1][6] The main degradation pathway is hydrolysis of the bis(2-chloroethyl)amino group.[1] Degradation is also observed under acidic, basic, and oxidative conditions.[7][8] Due to this instability, commercial formulations are often supplied as a lyophilized powder for reconstitution immediately before use.[1][9]
Hydrolytic Degradation
The primary degradation products of bendamustine in aqueous solution are the monohydroxy (HP1) and dihydroxy (HP2) derivatives, which have significantly lower cytotoxic activity.[10][11] The rate of hydrolysis is influenced by pH, temperature, and the presence of chloride ions.[12]
Stability in Solution
The stability of this compound in various solutions is critical for its clinical use.
| Solution/Condition | Stability | Reference |
| Reconstituted Solution (5 mg/mL) | Stable for 30 minutes before transfer to infusion bag.[13] | [13] |
| Reconstituted Solution (2.5 mg/mL) | 2 hours at room temperature; 8 hours at 2-8°C.[12] | [12] |
| Final Admixture (0.2-0.6 mg/mL in 0.9% NaCl or 2.5% Dextrose/0.45% NaCl) | 3 hours at room temperature (15-30°C); 24 hours refrigerated (2-8°C).[13] | [13] |
| Final Admixture (in polyvinylchloride bags) | 3.5 hours at 25°C/60%RH; 2 days at 2-8°C.[2] | [2] |
| Aqueous Solution (general) | Unstable, undergoes rapid degradation.[1][9] | [1][9] |
| Acidic Conditions (pH 2) | Relatively stable.[14] | [14] |
| Neutral (pH 7) and Alkaline (pH 9) Conditions | Rapid degradation.[14][15] | [14][15] |
| Oxidative Stress | Subject to degradation.[7] | [7] |
| Photostability | Unstable when exposed to light.[2] | [2] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of HCl (e.g., 0.1N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[16]
-
Base Hydrolysis: Dissolve this compound in a solution of NaOH (e.g., 0.1N NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). Neutralize the solution before analysis.[16]
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature for a specific duration.[16]
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 80°C) for a set period.[16]
-
Photodegradation: Expose a solution of this compound to UV light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Peak Purity: Assess the peak purity of the bendamustine peak in all chromatograms to ensure that no degradation products are co-eluting.
Mechanism of Action and Metabolic Pathway
Bendamustine acts as a bifunctional alkylating agent, causing intra-strand and inter-strand cross-links in DNA.[10][17] This DNA damage activates stress responses, inhibits mitotic checkpoints, and ultimately leads to apoptosis and mitotic catastrophe.[3]
The metabolism of bendamustine is extensive and occurs through several pathways. The primary route is non-enzymatic hydrolysis to the inactive metabolites, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2).[10][18] A minor pathway involves hepatic metabolism by cytochrome P450 (CYP) 1A2, which forms two active metabolites: γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4).[10][19]
Conclusion
The solubility and stability of this compound are critical parameters that dictate its formulation, storage, and clinical administration. Its pH-dependent solubility and inherent instability in aqueous solutions necessitate careful formulation strategies, with lyophilization being a common approach to ensure long-term stability. A thorough understanding of its degradation pathways is essential for the development of robust analytical methods and stable drug products. The information provided in this guide serves as a valuable resource for professionals involved in the research and development of bendamustine-based therapies.
References
- 1. scispace.com [scispace.com]
- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. US10905677B2 - Bendamustine solution formulations - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 7. US11844784B2 - Stable pharmaceutical compositions of bendamustine - Google Patents [patents.google.com]
- 8. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 9. US20150087681A1 - Bendamustine HCL Stable Lyophilized Formulations - Google Patents [patents.google.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC study on the stability of this compound immobilized onto polyphosphoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound CAS#: 3543-75-7 [m.chemicalbook.com]
Bendamustine Hydrochloride: A Deep Dive into its Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bendamustine (B91647) hydrochloride, a potent alkylating agent with a unique purine (B94841) analog-like structure, is a cornerstone in the treatment of various hematological malignancies. Its clinical efficacy is not solely attributed to the parent drug but also to its complex metabolic profile. This technical guide provides an in-depth analysis of the metabolic pathways of bendamustine, focusing on its primary metabolites: γ-hydroxybendamustine (M3), N-desmethyl-bendamustine (M4), monohydroxy-bendamustine (HP1), and dihydroxy-bendamustine (HP2). We will explore their biological activities, present available quantitative data on their cytotoxicity, detail the experimental protocols for their evaluation, and visualize the key metabolic and signaling pathways involved in their mechanism of action. This document is intended to be a comprehensive resource for researchers and professionals in the field of oncology drug development.
Introduction
Bendamustine hydrochloride is a bifunctional chemotherapeutic agent that exhibits both alkylating and potential antimetabolite properties.[1][2] Its unique structure, incorporating a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side chain, distinguishes it from other classical alkylating agents.[3][4] The clinical activity of bendamustine is primarily attributed to its ability to form covalent bonds with DNA, leading to intra- and inter-strand cross-links.[5][6] This DNA damage triggers a cascade of cellular responses, including cell cycle arrest, activation of DNA repair mechanisms, and ultimately, apoptosis or mitotic catastrophe.[6][7]
Upon administration, bendamustine undergoes extensive metabolism, giving rise to several metabolites with varying degrees of biological activity. Understanding the metabolic fate of bendamustine and the pharmacological profile of its metabolites is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and developing next-generation analogs.
Metabolism of this compound
The metabolism of bendamustine proceeds through two primary pathways: hydrolysis and oxidation.
-
Hydrolysis: The main route of bendamustine metabolism is the non-enzymatic hydrolysis of the chloroethyl side chains.[5][8] This process leads to the formation of monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2).[5][8] These metabolites are considered to have little to no cytotoxic activity.[5][8]
-
Oxidation: A minor but significant metabolic pathway involves the oxidation of bendamustine, primarily mediated by the cytochrome P450 enzyme CYP1A2 in the liver.[5][8] This enzymatic process generates two active metabolites:
While M3 and M4 are pharmacologically active, their plasma concentrations are substantially lower than that of the parent drug, suggesting their contribution to the overall clinical efficacy of bendamustine is minimal.[5][8]
Metabolic pathway of this compound.
Biological Activity of Bendamustine and its Metabolites
Mechanism of Action
The primary mechanism of action of bendamustine and its active metabolites, M3 and M4, is the alkylation of DNA.[5] This process involves the formation of covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of monoadducts and inter- and intra-strand cross-links. These DNA lesions disrupt DNA replication and transcription, ultimately triggering cell death pathways.[6]
The benzimidazole ring in bendamustine's structure is thought to contribute to its unique activity profile, potentially acting as a purine analog and interfering with DNA repair processes.[2][7] This dual mechanism may explain bendamustine's efficacy in patients resistant to other alkylating agents.
The cellular response to bendamustine-induced DNA damage involves the activation of several signaling pathways, including:
-
DNA Damage Response (DDR) Pathway: Activation of key proteins such as ATM and p53.
-
Apoptosis: Induction of programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
-
Mitotic Catastrophe: A form of cell death that occurs during mitosis as a result of premature or aberrant mitotic entry.
Signaling pathways activated by bendamustine.
Quantitative Biological Activity
The cytotoxic activity of bendamustine and its metabolites is typically assessed using in vitro cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. While comprehensive, direct comparative studies on the IC50 values of bendamustine and all its metabolites across a wide range of cell lines are limited in publicly available literature, the following provides a summary of the known relative potencies and available data.
Table 1: Cytotoxic Activity of Bendamustine and its Metabolites
| Compound | Relative Potency to Bendamustine | IC50 (µM) - Representative Data | Cell Line | Reference |
| Bendamustine | - | 21.1 ± 16.2 | Mantle Cell Lymphoma (MCL) | [9] |
| 47.5 ± 26.8 | Diffuse Large B-cell Lymphoma (DLBCL)/Burkitt Lymphoma (BL) | [9] | ||
| 44.8 ± 22.5 | Multiple Myeloma (MM) | [9] | ||
| 44.9 ± 25.0 | Adult T-cell Leukemia/Lymphoma (ATL) | [9] | ||
| M3 (γ-hydroxybendamustine) | Approximately equivalent | Data not consistently reported in comparative studies | - | [5][7] |
| M4 (N-desmethyl-bendamustine) | 5 to 10-fold less potent | Data not consistently reported in comparative studies | - | [1][5][7] |
| HP1 (Monohydroxy-bendamustine) | Little to no activity | Not applicable | - | [5][8] |
| HP2 (Dihydroxy-bendamustine) | Little to no activity | Not applicable | - | [5][8] |
Note: IC50 values can vary significantly depending on the cell line, exposure time, and assay conditions.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound and its metabolites (M3, M4, HP1, HP2)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of bendamustine and its metabolites in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and wells with cells in medium without drug (negative control).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).
-
Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
The metabolism of this compound is a critical aspect of its pharmacology. While the parent drug is responsible for the majority of the clinical effect, its active metabolites, M3 and M4, also contribute to its cytotoxic profile. The primary metabolites formed through hydrolysis, HP1 and HP2, are largely inactive. A thorough understanding of the biological activities of these metabolites, facilitated by robust experimental protocols, is essential for the continued development and optimization of bendamustine-based therapies. Further research to elucidate the precise IC50 values of the metabolites across a broader range of cancer cell lines would provide a more complete picture of their therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing cancer treatment through a deeper understanding of drug metabolism and action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bendamustine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine (B91647) hydrochloride is a bifunctional mechlorethamine (B1211372) derivative with a unique chemical structure that includes a purine-like benzimidazole (B57391) ring.[1][2] This distinct structure confers a unique pattern of cytotoxicity compared to conventional alkylating agents.[3][4] Bendamustine is an effective chemotherapeutic agent used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[5][6] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.[2][4] These application notes provide comprehensive guidelines for the use of bendamustine hydrochloride in in vitro cell culture experiments, including protocols for solution preparation, cytotoxicity assessment, and analysis of cellular responses.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines and is dependent on the duration of treatment. The following table summarizes reported IC50 values to guide concentration selection for in vitro experiments.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| Leukemia | ||||
| SKW-3 | B-cell leukemia | Not Specified | 27.0 | [7] |
| Reh | B-cell leukemia | Not Specified | 28.6 | [7] |
| CML-T1 | T-cell leukemia | Not Specified | 15.6 | [7] |
| BV-173 | B-cell precursor leukemia | Not Specified | 20.8 | [7] |
| HL-60 | Promyelocytic leukemia | Not Specified | 57.7 | [7] |
| THP-1 | Monocytic leukemia | 24 | ~50.42 | [8] |
| RS4;11 | Acute lymphoblastic leukemia | 24, 48, 72 | Time-dependent decrease | [9][10] |
| Lymphoma | ||||
| Raji | Burkitt's lymphoma | 24, 48, 72 | Time-dependent decrease | [9][10] |
| Myeloma | ||||
| NCI-H929 | Multiple Myeloma | 48 | ~35-65 µg/mL | [9][11] |
| OPM-2 | Multiple Myeloma | 48 | ~35-65 µg/mL | [9][11] |
| RPMI-8226 | Multiple Myeloma | 48 | ~35-65 µg/mL | [9][11] |
| U266 | Multiple Myeloma | 48 | ~35-65 µg/mL | [9][11] |
| MM.1s | Multiple Myeloma | 24, 48, 72 | Time-dependent decrease | [9][10] |
| Breast Cancer | ||||
| MCF-7 | Breast Adenocarcinoma | Not Specified | >200 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | Not Specified | >200 | [7] |
| MCF 7 AD | Doxorubicin-resistant Breast Cancer | Not Specified | Active | [12] |
| Other Solid Tumors | ||||
| HeLa | Cervical Cancer | 24 | Concentration-dependent effects on cell cycle | [13] |
| BXPC3 | Pancreatic Cancer | 24 | Concentration-dependent effects on cell cycle | [13] |
| OVCAR 5 | Ovarian Cancer | 24 | Concentration-dependent effects on cell cycle | [13] |
*Note: IC50 values for myeloma cell lines were reported in µg/mL. Conversion to µM will depend on the molecular weight of the specific bendamustine salt used.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro cell culture experiments, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent and store it under appropriate conditions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations up to approximately 79 mg/mL.
-
To prepare a 10 mM stock solution, dissolve 3.95 mg of this compound (FW: 394.7 g/mol ) in 1 mL of sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[14]
-
When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced cytotoxicity.[15] Prepare a vehicle control with the same final concentration of DMSO.
In Vitro Cytotoxicity Assay
This protocol outlines a general method for determining the cytotoxic effects of this compound on cancer cell lines using a tetrazolium-based (e.g., MTT or MTS) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,500 cells/well for HeLa cells) and allow them to adhere overnight.[13]
-
Prepare a serial dilution of this compound in complete cell culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[9][10][16]
-
Following incubation, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours) to allow for the conversion of the tetrazolium salt to formazan (B1609692).
-
If using an MTT assay, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the results to determine the IC50 value.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in bendamustine-treated cells using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) staining solution
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with desired concentrations of this compound for the appropriate duration.
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[4]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI, to set up compensation and gates.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in bendamustine-treated cells using PI staining and flow cytometry.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest cells after treatment with this compound.
-
Wash the cells once with PBS and resuspend the pellet in a small volume of PBS.
-
Fix the cells by adding the cell suspension dropwise into cold 70% ethanol while gently vortexing. This helps to prevent cell clumping.[3]
-
Incubate the fixed cells on ice for at least 30 minutes or store them at -20°C for longer periods.[3]
-
Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific staining of DNA.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. Use appropriate gating strategies to exclude doublets and debris.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathway of Bendamustine-Induced Cell Cycle Arrest and Apoptosis
Caption: Bendamustine-induced DNA damage signaling pathway.
Experimental Workflow for In Vitro Cytotoxicity and Apoptosis Assays
Caption: Workflow for bendamustine in vitro experiments.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. medicine.uams.edu [medicine.uams.edu]
Application Notes and Protocols for HPLC Analysis of Bendamustine Hydrochloride
These application notes provide a comprehensive overview and detailed protocols for the analysis of Bendamustine (B91647) Hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of this pharmaceutical compound.
Introduction
Bendamustine hydrochloride is a bifunctional mechlorethamine (B1211372) derivative with alkylating antineoplastic properties.[1] It is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound drug products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the determination of this compound and its related substances in bulk drug and pharmaceutical dosage forms.[1][3][4]
Chromatographic Conditions for this compound Analysis
Several validated RP-HPLC methods have been reported for the analysis of this compound. The following tables summarize the key chromatographic parameters from various studies, offering a comparative overview for method selection and development.
Table 1: Summary of HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Column | ODS C-18 (250 mm x 4.6 mm)[3] | ACE C18 (250 mm x 4.6 mm, 5 µm)[4] | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm)[1] | C-18 Purospher®STAR (250 mm x 4.6 mm, 5 µm)[5] | Inertsil ODS-2 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol: Water (50:50 v/v)[3] | pH 7.0 buffer: Methanol[4] | Water: Acetonitrile (with 0.01% Trifluoroacetic acid) (65:35 v/v)[1] | 5 mM sodium salt of octane (B31449) sulfonic acid in Methanol: Water: Glacial Acetic Acid (55:45:0.075) at pH 6[5] | Mobile Phase A: Water and Trifluoroacetic acid (1000:1, v/v), Mobile Phase B: Acetonitrile (Gradient)[6] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[4] | 1.0 mL/min[1] | 1.5 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 232 nm[3] | 235 nm[4] | 230 nm[7] | 233 nm[5] | 233 nm[6] |
| Column Temperature | Ambient[3] | Not Specified | 30°C[1] | Not Specified | 27°C[6] |
| Injection Volume | 20 µL[3] | Not Specified | 10 µL[1] | Not Specified | Not Specified |
| Diluent | Methanol: Water (50:50 v/v)[3] | Not Specified | Water: Methanol (50:50 v/v)[1] | Not Specified | Not Specified |
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of various reported HPLC methods for this compound analysis. This data is essential for evaluating the suitability of a method for a specific application.
Table 2: Summary of Quantitative Method Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range | 1 - 10 µg/mL[3] | 0.08 - 0.79 µg/mL (for Bendamustine HCl)[4] | 50 to 150% of working concentration[1] | Not Specified | 1.0–200 µg/mL[8] |
| Correlation Coefficient (r²) | 0.995[3] | > 0.99[4] | 0.999[1] | Not Specified | 0.999[8] |
| LOD (µg/mL) | 0.0422[3] | 0.03[4] | Not Specified | 0.1[5] | 0.268[8] |
| LOQ (µg/mL) | 0.1279[3] | 0.08[4] | Not Specified | 0.33[5] | 0.812[8] |
| Retention Time (min) | 11.66 - 12.49[3] | Not Specified | 7.768[1] | 7.8[5] | ~7[9] |
| Recovery (%) | 98.9 - 99.13[3] | Good agreement with labeled amount[4] | 99%[1] | 98-102% in bulk, 85-91% in plasma[5] | Not Specified |
| Precision (%RSD) | < 2[3] | < 1 (Intra-day and Inter-day)[4] | < 2.0 (Intermediate precision)[1] | Not Specified | < 1 (Intra-day and Inter-day)[8] |
Experimental Protocols
The following are detailed protocols for the HPLC analysis of this compound, synthesized from the referenced methods.
Protocol 1: Isocratic RP-HPLC Method for Assay
This protocol is based on a simple isocratic method suitable for the routine assay of this compound in bulk and dosage forms.
4.1.1. Materials and Reagents
-
This compound Reference Standard
-
HPLC grade Methanol
-
HPLC grade Water
-
Gemcitabine Hydrochloride (Internal Standard, optional)[3]
-
0.45 µm Nylon Membrane Filter
4.1.2. Chromatographic System
-
HPLC system with UV detector
-
ODS C-18 RP column (250 mm x 4.6 mm)[3]
-
Data acquisition and processing software
4.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Methanol and Water in a 50:50 v/v ratio. Filter through a 0.45 µm membrane filter and degas by ultrasonication before use.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound Reference Standard in 25 mL of a Methanol:Water (50:50) mixture.[3]
-
Working Standard Solution (100 µg/mL): Suitably dilute the standard stock solution with the mobile phase to achieve a final concentration of 100 µg/mL.[3]
-
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of Methanol:Water (50:50), sonicate for 15 minutes to dissolve, and then dilute to volume with the same solvent.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range of the method (e.g., 4 µg/mL).[3]
-
4.1.4. Chromatographic Procedure
-
Set the HPLC system with the chromatographic conditions specified in Table 1, Method 1.
-
Inject 20 µL of the blank (mobile phase) to ensure no interfering peaks are present.
-
Inject 20 µL of the standard solution in six replicates to check for system suitability (e.g., %RSD of peak areas < 2%).[3]
-
Inject 20 µL of the sample solution.
-
Record the chromatograms and measure the peak area for bendamustine.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
Protocol 2: Stability-Indicating RP-HPLC Method for Related Substances
This protocol is designed for the determination of related substances and for stability studies of this compound.
4.2.1. Materials and Reagents
-
This compound Reference Standard and its known impurities
-
HPLC grade Acetonitrile
-
Trifluoroacetic Acid (TFA)
-
HPLC grade Water
4.2.2. Chromatographic System
-
HPLC system with a Photodiode Array (PDA) detector
-
Inertsil ODS-2 analytical column (250 x 4.6 mm, 5 µm)[6] or equivalent
-
Data acquisition and processing software
4.2.3. Preparation of Solutions
-
Mobile Phase A: Prepare a mixture of Water and Trifluoroacetic acid (1000:1, v/v).[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Diluent: A suitable mixture of water and acetonitrile.
-
Standard Solution: Prepare a solution of this compound Reference Standard and its known impurities at appropriate concentrations in the diluent.
-
Sample Solution: Prepare the sample solution as described in Protocol 1, ensuring the final concentration is suitable for the detection of impurities.
-
Forced Degradation Samples: Expose the this compound drug substance or product to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), heat, and light as per ICH guidelines.[6][8][9] Neutralize the acidic and basic samples before injection.
4.2.4. Chromatographic Procedure
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1, Method 5, using a suitable gradient elution program to separate bendamustine from its degradation products and process-related impurities.
-
Inject the blank, standard solution, and sample solutions.
-
Analyze the stressed samples to demonstrate the specificity and stability-indicating nature of the method. The peak for bendamustine should be pure and well-resolved from any degradants, which can be confirmed using a PDA detector.[6]
-
Quantify the impurities based on their peak areas relative to the bendamustine peak area, using response factors if necessary.
Visualizations
The following diagrams illustrate the logical workflow of the HPLC analysis process.
Caption: Workflow for this compound HPLC Analysis.
Caption: Logical Relationship of HPLC Method Validation and Application.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Novel Validated RP-HPLC Method for this compound Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medwinpublishers.com [medwinpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
Application Note: Quantification of Bendamustine in Human Plasma via LC-MS/MS
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bendamustine (B91647) in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development and clinical pharmacology who require accurate measurement of bendamustine for pharmacokinetic studies.
Introduction
Bendamustine is a unique alkylating agent used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1] It combines a nitrogen mustard group with a benzimidazole (B57391) ring, giving it a distinct profile of activity.[1] Accurate quantification of bendamustine in plasma is crucial for characterizing its pharmacokinetic profile, ensuring patient safety, and optimizing dosing regimens. Due to its propensity for hydrolysis in aqueous solutions, careful sample handling and a validated analytical method are essential.[2][3] This document provides a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation.
Experimental Protocols
Materials and Reagents
-
Bendamustine Hydrochloride Reference Standard
-
Chlorambucil (Internal Standard, IS)
-
Formic Acid (LC-MS Grade)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Human Plasma (K2 EDTA)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
-
Thawing: Thaw frozen human plasma samples on ice to prevent degradation.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.[1][2]
-
Internal Standard Spiking: Add the internal standard solution (Chlorambucil in methanol) to each plasma sample.
-
Acidification: Acidify the samples by adding a small volume of dilute formic acid.[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with sequential washes of methanol and water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute bendamustine and the internal standard from the cartridge using an appropriate volume of methanol or acetonitrile.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[2][3]
Liquid Chromatography (LC) Conditions
The chromatographic separation is performed using a reverse-phase C18 column.[4][5]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | Synergi Hydro RP C18 Column (or equivalent)[1][2] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Methanol[1][2] |
| Flow Rate | 0.40 mL/min[6] |
| Gradient Elution | A time-based gradient from high aqueous to high organic content to ensure separation from matrix components. |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or controlled at 40°C |
| Total Run Time | Approximately 3-5 minutes[6] |
Mass Spectrometry (MS/MS) Conditions
Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| MRM Transitions: | |
| Bendamustine | Q1: 358.2 m/z → Q3: 228.3 m/z[3] |
| Chlorambucil (IS) | Q1: 304.1 m/z → Q3: 253.1 m/z |
| Collision Gas | Argon |
| Ion Source Temp. | 500-550°C |
Data Presentation: Method Validation Summary
The described method was validated according to regulatory guidelines. The results are summarized below.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Bendamustine | Plasma | 0.5 - 500[1][2] | > 0.99[7] |
Table 2: Accuracy and Precision
The intra- and inter-assay accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations, as well as at the Lower Limit of Quantification (LLOQ).
| QC Level | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%Bias) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%Bias) |
| LLOQ | 0.5 | < 20%[2][3] | Within ±20%[2][3] | < 20%[2][3] | Within ±20%[2][3] |
| Low | 1.5 | < 15%[2][3] | Within ±15%[2][3] | < 15%[2][3] | Within ±15%[2][3] |
| Medium | 200 | < 15%[2][3] | Within ±15%[2][3] | < 15%[2][3] | Within ±15%[2][3] |
| High | 400 | < 15%[2][3] | Within ±15%[2][3] | < 15%[2][3] | Within ±15%[2][3] |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Bendamustine | Mouse Brain* | 41.1 - 51.6[4][8] | 107.4 - 110.3[4][8] |
*Note: Recovery data from plasma was not explicitly detailed in the reviewed sources, so data from a similar biological matrix is presented as a reference.
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical protocol.
Caption: Experimental workflow for Bendamustine quantification in plasma.
Caption: Logical relationship of key bioanalytical method validation parameters.
References
- 1. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of sensitive liquid chromatography/tandem mass spectrometry method for quantification of bendamustine in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS method for quantifying genotoxic impurity in bendamustine. [wisdomlib.org]
- 8. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
Application Notes and Protocols: Bendamustine Hydrochloride in Chronic Lymphocytic Leukemia (CLL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine (B91647) hydrochloride is a bifunctional chemotherapeutic agent with both alkylating and purine (B94841) analog-like properties.[1] It is an established treatment for chronic lymphocytic leukemia (CLL).[2][3] Its unique structure and multifaceted mechanism of action distinguish it from other alkylating agents, leading to extensive and durable DNA damage.[4] This document provides detailed application notes on the effects of bendamustine in CLL cell lines, summarizing key quantitative data and providing protocols for essential in vitro experiments.
Mechanism of Action
Bendamustine's primary mechanism of action involves the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.[4] Unlike other alkylators, bendamustine activates a unique pattern of cellular responses.
DNA Damage Response: Bendamustine causes DNA double-strand breaks, leading to the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (Chk2) signaling cascade.[5][6] This activation, in turn, phosphorylates and activates the tumor suppressor protein p53.[5][6]
Cell Cycle Arrest: The activation of the ATM/Chk2/p53 pathway leads to cell cycle arrest, primarily at the G2 phase, preventing cells with damaged DNA from proceeding into mitosis.[5][7]
Induction of Apoptosis: Bendamustine induces apoptosis through the intrinsic (mitochondrial) pathway.[8] This is characterized by the activation of pro-apoptotic proteins and the cleavage of caspase-3.[5] Notably, bendamustine can also induce a form of mitotic catastrophe, a pathway of cell death that can bypass traditional apoptotic mechanisms, which may contribute to its efficacy in chemotherapy-resistant malignancies.[2]
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of bendamustine hydrochloride on primary CLL cells and various cancer cell lines.
Table 1: Cytotoxicity of this compound in Primary CLL Cells
| Cell Type | Treatment Status | Incubation Time (hours) | LD50 (µg/mL) | Cytotoxicity Range (%) at 1-50 µg/mL |
| Primary CLL Cells | Untreated | 48 | 7.3[9] | 30.4 - 94.8[9] |
| Primary CLL Cells | Pretreated | 48 | 4.4[9] | 30.4 - 94.8[9] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) |
| NCI-H929 | Multiple Myeloma | 48 | 35[5] |
| OPM-2 | Multiple Myeloma | 48 | 35[5] |
| RPMI-8226 | Multiple Myeloma | 48 | 65[5] |
| U266 | Multiple Myeloma | 48 | 65[5] |
Mandatory Visualizations
Caption: Bendamustine-Induced DNA Damage Response Pathway in CLL Cells.
Caption: Experimental Workflow for Assessing Bendamustine Efficacy.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effects of this compound on CLL cell lines.
Materials:
-
CLL cell lines (e.g., MEC-1, OSU-CLL)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture CLL cells to a logarithmic growth phase.
-
Harvest cells and determine cell viability using Trypan Blue exclusion.
-
Seed 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 µM to 100 µM.
-
Add 100 µL of the diluted bendamustine solutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the bendamustine concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in CLL cell lines following treatment with bendamustine.
Materials:
-
CLL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells/well in a 6-well plate in 2 mL of complete medium.
-
Treat the cells with various concentrations of bendamustine (e.g., 10 µM, 25 µM, 50 µM) for 24 to 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of DNA Damage Response Proteins
This protocol assesses the activation of key proteins in the DNA damage response pathway.
Materials:
-
CLL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., rabbit anti-phospho-ATM (Ser1981), rabbit anti-phospho-Chk2 (Thr68), rabbit anti-phospho-p53 (Ser15), and mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat CLL cells with bendamustine (e.g., 25 µM and 50 µM) for various time points (e.g., 6, 12, 24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C (typical dilutions: 1:1000 for phospho-specific antibodies, 1:5000 for β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
References
- 1. A Phase I dose-ranging study of Bendamustine and Rituximab (BR) in chronic lymphocytic leukemia (CLL) patients with comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bendamustine for treatment of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination Therapy of Bendamustine Hydrochloride and Rituximab
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of combining bendamustine (B91647) hydrochloride and rituximab (B1143277), a therapeutic strategy with demonstrated synergy in various B-cell malignancies. The following sections detail the synergistic effects on cancer cells, provide structured quantitative data from published studies, outline detailed experimental protocols for key assays, and visualize the underlying molecular mechanisms.
Synergistic Effects of Bendamustine and Rituximab In Vitro
The combination of bendamustine, an alkylating agent with a purine (B94841) analog-like structure, and rituximab, a monoclonal antibody targeting the CD20 antigen, has been shown to be more effective than either agent alone in preclinical in vitro models of lymphoma and chronic lymphocytic leukemia (CLL).[1][2] The synergistic action of this combination results in enhanced induction of apoptosis (programmed cell death) and potent inhibition of cell proliferation in malignant B-cells.[3][4]
Studies have demonstrated that this combination therapy modulates the expression of key apoptosis-regulating genes. For instance, in CLL cells, the combination of bendamustine and rituximab has been observed to increase the expression of pro-apoptotic genes such as BAX and BBC3 (PUMA), while decreasing the expression of the anti-apoptotic gene BCL-2 and the transcription factor NFκB.[2][5] Furthermore, recent research has elucidated the role of the cGAS-STING signaling pathway in the dual tumoricidal and immunomodulatory responses elicited by this combination therapy in diffuse large B-cell lymphoma (DLBCL) cells.[3][6]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies, providing insights into the synergistic efficacy of bendamustine and rituximab combination therapy across different B-cell malignancy cell lines.
Table 1: Synergism and Cell Viability
| Cell Line | Malignancy Type | Parameter | Value | Reference |
| OCI-LY1, SU-DHL2, KARPAS-422 | Diffuse Large B-Cell Lymphoma (DLBCL) | Combination Index (CI) | < 0.8 | [1] |
| DOHH-2, WSU-NHL | Lymphoma | Apoptosis Synergy | Synergistic effects observed | [3] |
Table 2: Modulation of Apoptosis-Regulating Gene and Protein Expression in CLL Cells
| Gene/Protein | Effect of Bendamustine + Rituximab | IGVH Status | Reference |
| BAX (gene) | Increased Expression | MUT and UNMUT | [2][5] |
| BBC3 (PUMA) (gene) | Increased Expression | MUT and UNMUT | [2][5] |
| NFκB (gene) | Decreased Expression | UNMUT | [2][5] |
| BCL-2 (gene) | Decreased Expression | UNMUT | [2][5] |
| p53 (protein) | Increased Expression | MUT and UNMUT | [2] |
| BAX (protein) | Increased Expression | MUT and UNMUT | [2] |
| PUMA (protein) | Increased Expression | MUT and UNMUT | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of bendamustine and rituximab combination therapy.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of bendamustine and rituximab, alone and in combination, on the viability of lymphoma/leukemia cell lines.
Materials:
-
Lymphoma/leukemia cell lines (e.g., OCI-LY1, SU-DHL2, DOHH-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Bendamustine hydrochloride (stock solution in DMSO)
-
Rituximab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of bendamustine and rituximab in complete medium.
-
Treat the cells with varying concentrations of bendamustine alone, rituximab alone, or the combination of both for a predetermined time (e.g., 36 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by bendamustine and rituximab combination therapy.
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells after treatment (e.g., 12 and 36 hours) by centrifugation.[1]
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Gene Expression Analysis (RT-qPCR)
Objective: To analyze the expression levels of apoptosis-related genes in response to treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., BAX, BCL-2, BBC3, NFKB1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Isolate total RNA from treated and untreated cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Western Blot Analysis
Objective: To detect changes in the protein levels of key signaling molecules.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-BAX, anti-PUMA, anti-cGAS, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the in vitro analysis of bendamustine and rituximab combination therapy.
Caption: Experimental workflow for in vitro combination studies.
Caption: Simplified signaling pathway of combination therapy.
References
- 1. Bendamustine–rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS–STING activation in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro studies with bendamustine: enhanced activity in combination with rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bendamustine-rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS-STING activation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bendamustine alone or with rituximab modifies expression of apoptosis-regulating genes and proteins of CLL cells, depending on IGVH mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
Application Notes: Bendamustine Hydrochloride-Induced Apoptosis in Myeloma Cells
Introduction
Bendamustine (B91647) hydrochloride is a bifunctional chemotherapeutic agent with structural similarities to both alkylating agents and purine (B94841) analogs.[1][2] It is utilized in the treatment of various hematological malignancies, including multiple myeloma.[1][3] Its mechanism of action involves the induction of DNA damage, which subsequently triggers programmed cell death, or apoptosis, in cancer cells.[2][4] These application notes provide a detailed analysis of the molecular pathways involved in bendamustine-induced apoptosis in myeloma cells, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Bendamustine's cytotoxic effects in myeloma cells are primarily mediated through the induction of DNA double-strand breaks.[2][5] This DNA damage activates a cascade of signaling pathways that converge on the activation of apoptosis. The key pathways implicated are the ATM-Chk2-Cdc25A and the ATM-p53-p21 pathways.[6][7]
Upon DNA damage, the Ataxia Telangiectasia Mutated (ATM) kinase is activated.[6][7] Activated ATM, in turn, phosphorylates and activates Checkpoint Kinase 2 (Chk2).[6][7] This leads to the degradation of the Cdc25A phosphatase, resulting in the inhibitory phosphorylation of Cdc2 and subsequent G2/M cell cycle arrest.[6][7]
Simultaneously, activated ATM phosphorylates p53 at Serine 15, leading to its activation.[6][7] Activated p53 upregulates the expression of the cyclin-dependent kinase inhibitor p21, which further contributes to cell cycle arrest and promotes apoptosis.[6][7] The apoptotic cascade is ultimately executed by the activation of caspases, including caspase-3 and caspase-8, leading to the cleavage of key cellular substrates such as poly(ADP-ribose) polymerase (PARP).[6][8]
Data Presentation
The following tables summarize the quantitative data on the effects of bendamustine hydrochloride on myeloma cell lines.
Table 1: IC50 Values of Bendamustine in Myeloma Cell Lines
| Cell Line | IC50 (µg/mL) after 48h | Reference |
| NCI-H929 | 35 | [6] |
| OPM-2 | 35 | [6] |
| RPMI-8226 | 65 | [6] |
| U266 | 65 | [6] |
Table 2: Apoptosis Induction by Bendamustine in Myeloma Cell Lines (48h treatment)
| Cell Line | Bendamustine (µg/mL) | % Apoptotic Cells (Annexin V+) | Reference |
| NCI-H929 | 10-30 | 20-40 | [6] |
| OPM-2 | 10-30 | 20-40 | [6] |
| RPMI-8226 | 10-30 | 20-40 | [6] |
| U266 | 10-30 | 20-40 | [6] |
Signaling Pathway Diagrams
References
- 1. Bendamustine in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. myeloma.org.uk [myeloma.org.uk]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of bendamustine and entinostat synergistically inhibits proliferation of multiple myeloma cells via induction of apoptosis and DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendamustine Hydrochloride: Preclinical Applications in Solid Tumor Models
Application Notes and Protocols for Researchers
Introduction
Bendamustine (B91647) hydrochloride is a bifunctional chemotherapeutic agent with a unique structure, combining a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side chain.[1][2] This distinct composition confers both alkylating and potential antimetabolite properties, leading to a multifaceted mechanism of action against cancer cells.[3][4] While extensively studied and approved for hematological malignancies, emerging preclinical evidence highlights its potential therapeutic utility in a variety of solid tumors.[5]
These application notes provide a comprehensive overview of the preclinical use of bendamustine hydrochloride in solid tumor models. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate further investigation into bendamustine's role in solid tumor therapy.
Mechanism of Action in Solid Tumors
Bendamustine's primary mechanism of action involves the induction of DNA damage through the alkylation of DNA bases. This leads to the formation of interstrand and intrastrand cross-links, ultimately inhibiting DNA replication and transcription and triggering cell death pathways.[2] Beyond its direct DNA damaging effects, bendamustine has been shown to modulate key cellular processes implicated in cancer progression, including:
-
Induction of Apoptosis: Bendamustine treatment leads to the activation of programmed cell death in cancer cells.[6]
-
Cell Cycle Arrest: The agent can cause cell cycle arrest, primarily at the G2/M phase, preventing damaged cells from proceeding through mitosis.[3]
-
DNA Damage Response (DDR) Pathway Activation: Bendamustine activates the ATM-Chk2 signaling cascade, a critical pathway in the cellular response to DNA double-strand breaks.[3][5]
-
Inhibition of STAT3 Signaling: Bendamustine has been shown to inhibit the STAT3 signaling pathway, which is often constitutively activated in solid tumors and plays a crucial role in cell proliferation, survival, and angiogenesis.[1][2][7]
Quantitative Data on Preclinical Efficacy
The following tables summarize the in vitro cytotoxicity of this compound in various solid tumor cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Bendamustine in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF7 | Breast Cancer | Not specified, but showed dose-dependent cell cycle arrest | 24 |
| MDA-MB-468 | Breast Cancer | Dose-dependent inhibition of proliferation | 48 |
| HeLa | Cervical Cancer | ~50-200 (dose-dependent effects on cell cycle) | 24 |
| BXPC3 | Pancreatic Cancer | Not specified, but showed dose-dependent cell cycle arrest | 24 |
| OVCAR 5 | Ovarian Cancer | Not specified, but showed dose-dependent cell cycle arrest | 24 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Bendamustine-induced DNA Damage Response Pathway.
Caption: Bendamustine-mediated Inhibition of STAT3 Signaling.
Experimental Workflows
Caption: General In Vitro Experimental Workflow.
Caption: General In Vivo Xenograft Experimental Workflow.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effect of this compound on adherent solid tumor cell lines.
Materials:
-
This compound
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 to 200 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of bendamustine. Include a vehicle control (medium with the same concentration of solvent used to dissolve bendamustine, e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under the microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following bendamustine treatment.
Materials:
-
This compound
-
Solid tumor cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate single-color controls for compensation.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of bendamustine on cell cycle distribution.[1]
Materials:
-
This compound
-
Solid tumor cell line of interest
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous solid tumor xenograft model.
Materials:
-
This compound
-
Solid tumor cell line of interest
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Calipers
-
Appropriate vehicle for bendamustine administration (e.g., saline)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest and resuspend the tumor cells in sterile PBS or a mixture of PBS and Matrigel.
-
Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound solution in the appropriate vehicle.
-
Administer bendamustine to the treatment group via the desired route (e.g., intraperitoneal injection). A common dosing schedule might be, for example, 25-50 mg/kg, administered on specific days of a cycle.
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment cycles, or signs of morbidity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
If applicable, perform a survival analysis.
-
Conclusion
The preclinical data and protocols presented here provide a foundational resource for investigating the therapeutic potential of this compound in solid tumor models. The unique mechanism of action, involving DNA damage and modulation of key signaling pathways, suggests that bendamustine may hold promise as a monotherapy or in combination with other anticancer agents for the treatment of various solid malignancies. Further preclinical studies are warranted to expand the quantitative dataset, explore synergistic combinations, and elucidate the full spectrum of its anti-tumor activity.
References
- 1. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of STAT3 by Anticancer Drug Bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 by Anticancer Drug Bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Bendamustine Hydrochloride Administration in Animal Research Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of bendamustine (B91647) hydrochloride in preclinical animal research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to guide researchers in their study design and execution.
Introduction
Bendamustine hydrochloride is a bifunctional alkylating agent with a unique chemical structure that includes a nitrogen mustard group, a benzimidazole (B57391) ring, and a butyric acid side chain.[1] This composition confers both alkylating and potential antimetabolite properties.[1] It is an effective chemotherapeutic agent used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[1][2] In the context of animal research, bendamustine serves as a critical tool for investigating cancer biology, evaluating novel therapeutic combinations, and understanding mechanisms of drug resistance.
Mechanism of Action
Bendamustine's primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand and intrastrand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death.[1] Unlike other alkylating agents, bendamustine induces a more potent and durable DNA damage response. The cellular response to bendamustine-induced DNA damage involves the activation of key signaling pathways that regulate cell cycle arrest and apoptosis.
Signaling Pathway
Bendamustine-induced DNA double-strand breaks activate the Ataxia Telangiectasia Mutated (ATM) protein kinase. Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). This cascade leads to the degradation of the Cdc25A phosphatase, resulting in the inhibitory phosphorylation of Cdc2 and subsequent G2/M cell cycle arrest.
Simultaneously, activated ATM phosphorylates the tumor suppressor protein p53 at Ser15. This phosphorylation stabilizes and activates p53, leading to the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21. p21 further contributes to cell cycle arrest by inhibiting cyclin-dependent kinases. Ultimately, the accumulation of DNA damage and the activation of these signaling pathways can lead to the induction of apoptosis. In some cellular contexts, particularly in the presence of a dysfunctional apoptotic pathway, bendamustine can induce mitotic catastrophe, a form of cell death characterized by aberrant mitosis.
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize quantitative data from various animal research studies investigating the administration of this compound.
Table 1: this compound Administration in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| Mantle Cell Lymphoma | Z-138 | Xenograft | Oral Gavage | Not Specified | Not Specified | Significant reduction in tumor growth and prolonged survival. | [3] |
| Breast Cancer | BT-474 | Xenograft | Intravenous | 15 mg/kg | Not Specified | Antitumor activity observed. | [4] |
| Non-Hodgkin's Lymphoma | Not Specified | Not Specified | Intravenous | 120 mg/m² | Days 1 and 2 of a 21-day cycle, up to 8 cycles | Not Specified | [2][5] |
| Chronic Lymphocytic Leukemia | Not Specified | Not Specified | Intravenous | 100 mg/m² | Days 1 and 2 of a 28-day cycle, up to 6 cycles | Not Specified | [6] |
Table 2: this compound Toxicity in Animal Models
| Animal Model | Administration Route | Dosage | Observed Toxicities | Reference |
| Rat (Sprague-Dawley) | Intravenous Infusion (30 min) | 5, 10, or 15 mg/kg/day for 3 consecutive days in 5 cycles | Dose-dependent decrease in body weight gain and food consumption, atrophy of the thymus, and inhibition of bone marrow hematopoiesis. | [7] |
| Rat (Wistar) | Stomach Tube | 40 and 60 mg/kg for 90 consecutive days | 70% and 100% mortalities, respectively. Impaired respiration, swollen abdomen, decreased white blood cells and lymphocytes, and atrophy of lymph nodes, spleen, and thymus. | [7] |
| Mouse and Rat | Intraperitoneal | Single dose of 210 mg/m² | Increased resorptions, skeletal and visceral malformations, and decreased fetal body weights. | [8] |
Experimental Protocols
Preparation of this compound for Injection
This protocol describes the reconstitution and dilution of lyophilized this compound powder for intravenous administration in animal studies. All procedures should be performed in a certified biological safety cabinet using aseptic technique.
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP)
-
Sterile syringes and needles
-
Appropriate personal protective equipment (PPE), including gloves and safety glasses
Procedure:
-
Reconstitution:
-
Bring the vial of this compound to room temperature.
-
For a 25 mg vial, aseptically add 5 mL of Sterile Water for Injection, USP.[9]
-
For a 100 mg vial, aseptically add 20 mL of Sterile Water for Injection, USP.[9]
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution will have a concentration of 5 mg/mL and should be clear and colorless to pale yellow.[9]
-
The reconstituted solution should be used within 30 minutes of preparation.[9]
-
-
Dilution:
-
Aseptically withdraw the required volume of the reconstituted bendamustine solution based on the desired final dose and the animal's body weight.
-
Immediately transfer the withdrawn solution into an infusion bag containing 0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP.[9]
-
The final concentration of bendamustine in the infusion bag should be within 0.2 - 0.7 mg/mL.[2]
-
Gently mix the contents of the infusion bag.
-
Visually inspect the final diluted solution for any particulate matter before administration.
-
Stability of Diluted Solution:
-
The diluted solution is stable for 24 hours when stored at 2°C to 8°C.[2]
-
The diluted solution is stable for 3 hours when stored at room temperature (15°C to 30°C).[2]
Intravenous Administration in Mice
This protocol outlines the procedure for intravenous (tail vein) injection of this compound in mice.
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
27-30 gauge needle with a sterile syringe
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol (B145695) or isopropanol (B130326) wipes
-
Gauze pads
Procedure:
-
Animal Preparation:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water for a few seconds to dilate the lateral tail veins.
-
Secure the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Injection:
-
Wipe the tail with a 70% alcohol wipe to clean the injection site.[10]
-
Immobilize the tail with one hand and identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).[10]
-
A successful cannulation is often indicated by a flash of blood in the hub of the needle.
-
Slowly inject the bendamustine solution. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.[10]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal according to the experimental protocol for signs of toxicity or distress.
-
Experimental Workflow for an In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound using a xenograft mouse model.
Caption: A typical experimental workflow for an in vivo efficacy study of this compound.
Conclusion
These application notes and protocols are intended to provide a comprehensive resource for researchers utilizing this compound in animal studies. The provided information on its mechanism of action, quantitative data from preclinical models, and detailed experimental procedures should facilitate the design and execution of robust and reproducible experiments. Adherence to proper handling and administration techniques is crucial for ensuring animal welfare and obtaining reliable scientific data.
References
- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. getwelloncology.com [getwelloncology.com]
- 6. drugs.com [drugs.com]
- 7. Bendamustine as salvage treatment in patients with advanced progressive breast cancer: a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. labeling.pfizer.com [labeling.pfizer.com]
- 10. research.vt.edu [research.vt.edu]
Bendamustine Hydrochloride: Unlocking Synergistic Potential with Novel Targeted Agents
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Bendamustine (B91647) hydrochloride, a unique alkylating agent with a purine-like benzimidazole (B57391) ring, has long been a cornerstone in the treatment of various hematological malignancies. Its distinct mechanism of action, which involves inducing DNA damage and subsequent apoptosis, sets it apart from other alkylating agents. In the era of precision medicine, research is increasingly focused on combining bendamustine with novel targeted therapies to enhance its efficacy, overcome resistance, and improve patient outcomes. These combination strategies aim to exploit synergistic interactions by targeting complementary cellular pathways.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of bendamustine hydrochloride with a range of novel targeted agents. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of combination cancer therapies.
Data Summary: Bendamustine Combination Therapies
The following tables summarize the quantitative outcomes from key studies investigating the synergistic or additive effects of combining bendamustine with novel targeted agents across various cancer types.
Table 1: Bendamustine with BCL-2 Inhibitors
| Targeted Agent | Cancer Type | Key Synergistic Outcomes | Reference(s) |
| Venetoclax | Early T-cell Precursor Acute Lymphoblastic Leukemia (ETP-ALL) | Demonstrated the most significant synergistic effect in suppressing ETP-ALL cell proliferation. The combination yielded a Loewe synergy score of 13.832 ± 0.55 in the Loucy cell line.[1][2] | [1][2][3] |
| Venetoclax (with Rituximab (B1143277) or Obinutuzumab) | Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL) | The addition of bendamustine to venetoclax-based regimens increased toxicities without a clear efficacy benefit. Fewer than half of the patients completed the full six cycles of bendamustine. | [4] |
Table 2: Bendamustine with Kinase Inhibitors (BTK, PI3K, Pim)
| Targeted Agent | Inhibitor Class | Cancer Type | Key Synergistic Outcomes | Reference(s) |
| PCI-32765 | BTK Inhibitor | Mantle Cell Lymphoma (MCL) | Showed a synergistic effect on growth inhibition of the Jeko-1 MCL cell line. The combination enhanced apoptosis and suppressed the PI3K/AKT signaling pathway.[5] | [5] |
| Duvelisib (B560053) | PI3Kδ and PI3Kγ Inhibitor | Non-Hodgkin Lymphoma (NHL) & CLL | In a Phase 1 study with rituximab or bendamustine/rituximab, the overall response rate was 71.8%. The combination did not appear to increase toxicities beyond the known safety profiles of the individual agents.[6] | [6][7] |
| SGI-1776 | Pim Kinase Inhibitor | B-cell Lymphoma | An additive effect in cell killing was observed in MCL cell lines (JeKo-1 and Mino) and primary MCL and SMZL cells. The combination intensified the inhibition of DNA, RNA, and protein synthesis.[8] | [8] |
Table 3: Bendamustine with PARP Inhibitors
| Targeted Agent | Cancer Type | Key Synergistic Outcomes | Reference(s) |
| Veliparib (B1684213) | Relapsed/Refractory B-cell Lymphoma | In a Phase 1b trial with rituximab (VBR), the combination was generally well-tolerated and showed preliminary clinical activity. Of the 14 evaluable lymphoma patients, 5 of 7 (71%) on veliparib + bendamustine (VB) and 6 of 7 (86%) on VBR achieved an objective response.[9] | [9] |
Table 4: Bendamustine with Antibody-Drug Conjugates (ADCs)
| Targeted Agent | Cancer Type | Key Synergistic Outcomes | Reference(s) |
| Brentuximab vedotin | Relapsed or Refractory Hodgkin Lymphoma | A Phase 1/2 study demonstrated high activity, with 96% of patients responding to the treatment. The combination had a manageable safety profile.[10] | [10][11] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of bendamustine with targeted agents often arise from the simultaneous disruption of multiple critical cellular pathways. Understanding these mechanisms is crucial for rational drug combination design.
Bendamustine's Core Mechanism and the cGAS-STING Pathway
Bendamustine's primary mechanism of action is the induction of DNA damage. As an alkylating agent, it creates cross-links in DNA, leading to cell cycle arrest and apoptosis.[12] Recent studies have shown that the DNA damage caused by bendamustine can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[13] Cytosolic DNA fragments resulting from bendamustine-induced damage are detected by cGAS, which then produces cGAMP. cGAMP, in turn, activates STING, leading to the production of type I interferons and other inflammatory cytokines. This process can enhance the anti-tumor immune response.[13][14][15][16]
Synergy with PI3K/AKT Pathway Inhibitors
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to resistance to chemotherapy. By combining bendamustine with a PI3K inhibitor, two key pathways are targeted simultaneously: bendamustine induces DNA damage, while the PI3K inhibitor blocks the pro-survival signals that could otherwise help the cancer cell withstand this damage. This dual attack can lead to enhanced apoptosis. The synergy between bendamustine and the BTK inhibitor PCI-32765 has been shown to involve the suppression of the PI3K/AKT signaling pathway.[5]
Experimental Protocols
Detailed below are protocols for key in vitro assays to assess the synergistic potential of bendamustine in combination with novel targeted agents.
Experimental Workflow Overview
A typical preclinical investigation into the synergistic effects of bendamustine combinations follows a logical progression from assessing cell viability to elucidating the underlying molecular mechanisms.
References
- 1. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. benchchem.com [benchchem.com]
- 5. Synergistic Cytotoxicity of Bendamustine and the BTK Inhibitor in a Mantle Cell Lymphoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination trial of duvelisib (IPI-145) with rituximab or bendamustine/rituximab in patients with non-Hodgkin lymphoma or chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Combination of Pim kinase inhibitor SGI-1776 and bendamustine in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The PARP inhibitor veliparib can be safely added to bendamustine and rituximab and has preliminary evidence of activity in B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brentuximab vedotin plus bendamustine: a highly active first salvage regimen for relapsed or refractory Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1/2 Single-Arm, Open-Label Study to Evaluate the Safety and Efficacy of Brentuximab Vedotin in Combination with Bendamustine in Patients with Relapsed or Refractory Hodgkin Lymphoma (HL) | Dana-Farber Cancer Institute [dana-farber.org]
- 12. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bendamustine-rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS-STING activation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bendamustine Hydrochloride Stability in Aqueous Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bendamustine (B91647) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is bendamustine hydrochloride supplied as a lyophilized powder and not in a ready-to-use aqueous solution?
A1: this compound is inherently unstable in aqueous solutions due to the hydrolysis of its bis(2-chloroethyl)amino group.[1][2][3] To ensure its chemical integrity and shelf-life, it is formulated as a lyophilized powder, which is reconstituted immediately before use.[3]
Q2: What are the primary degradation products of bendamustine in an aqueous solution?
A2: The main degradation pathway for bendamustine in aqueous solutions is hydrolysis. This process leads to the formation of two primary, less active metabolites: monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2).[3][4][5] Minor degradation can also occur through oxidation.
Q3: How do pH and temperature affect the stability of reconstituted this compound solutions?
A3: Both pH and temperature are critical factors influencing the stability of bendamustine. The drug shows significant degradation in both acidic and basic conditions.[6][7] Stability is enhanced at lower temperatures.[1] Reconstituted solutions are significantly more stable when stored under refrigeration (2-8°C) compared to room temperature.[8][9][10][11][12]
Q4: What are the recommended storage conditions for reconstituted and diluted this compound solutions?
A4: For optimal stability, reconstituted and diluted solutions of this compound should be stored under specific conditions. Adherence to these guidelines is crucial to minimize degradation before administration in experimental settings.
| Parameter | Condition | Duration of Stability |
| Storage Temperature | Refrigerated (2-8°C) | Up to 24 hours[8][9][10][11][12] |
| Room Temperature (15-30°C) | 3 to 6 hours[8][9][10][11] | |
| Light Exposure | Protect from light | Recommended during storage[8][13] |
Q5: What diluents are compatible with reconstituted this compound?
A5: Reconstituted this compound should be further diluted in either 0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP.[8][9][10][11] The use of other diluents is not recommended as their compatibility has not been established.[11]
Troubleshooting Guide
Issue 1: Precipitate observed in the reconstituted solution.
-
Possible Cause: Incomplete dissolution or the use of an incorrect reconstitution vehicle.
-
Solution: Ensure the lyophilized powder is completely dissolved by shaking the vial well.[9][10] Use only Sterile Water for Injection, USP, for reconstitution.[11] If particulate matter is still visible, the solution should not be used.[9][10][11]
Issue 2: Rapid loss of potency in experimental assays.
-
Possible Cause: Degradation of bendamustine due to improper storage or handling of the aqueous solution.
-
Solution: Prepare the solution as close as possible to the time of the experiment.[9][10][11] Ensure the final concentration is within the recommended range of 0.2-0.7 mg/mL.[8] Store the solution at 2-8°C and protect it from light until use.[8][9][10][11] Verify the pH of your experimental medium, as bendamustine is unstable in acidic and basic conditions.[6][7]
Issue 3: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions.
-
Solution: Standardize all parameters for your stability testing protocol, including temperature, light exposure, and the type of container used. Use a validated stability-indicating analytical method, such as RP-HPLC, to accurately quantify bendamustine and its degradation products.[2][6][14][15]
Experimental Protocols
Protocol: Stability Testing of this compound in Aqueous Solution using RP-HPLC
This protocol outlines a general procedure for assessing the stability of this compound.
-
Preparation of Bendamustine Solution:
-
Storage Conditions:
-
Aliquot the diluted solution into appropriate containers (e.g., polypropylene (B1209903) tubes).
-
Store the aliquots under various stress conditions to be tested (e.g., 2-8°C, 25°C, and 40°C) and protect from light.
-
-
Sample Analysis:
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At specified time points (e.g., 0, 1, 3, 6, and 24 hours), withdraw an aliquot from each storage condition.
-
Analyze the samples immediately using a validated RP-HPLC method.
-
-
RP-HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[14][15] |
| Mobile Phase | A mixture of a buffer (e.g., potassium phosphate (B84403) dibasic, pH 7) and an organic solvent (e.g., acetonitrile)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 232 nm[6] |
| Column Temperature | 27°C[15] |
-
Data Analysis:
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Calculate the percentage of remaining bendamustine at each time point relative to the initial concentration (time 0).
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Identify and quantify the primary degradation products, HP1 and HP2.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for this compound stability testing.
References
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. US20150087681A1 - Bendamustine HCL Stable Lyophilized Formulations - Google Patents [patents.google.com]
- 4. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. sps.nhs.uk [sps.nhs.uk]
- 13. drugs.com [drugs.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Bendamustine Hydrochloride Degradation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification of bendamustine (B91647) hydrochloride degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of bendamustine hydrochloride?
A1: this compound primarily degrades through two main pathways: hydrolysis and oxidation.[1][2][3] Hydrolysis of the nitrogen mustard group leads to the formation of monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2), which have low cytotoxic activity.[1][2][4] Oxidative metabolism, mainly mediated by the CYP1A2 enzyme, results in the formation of two active minor metabolites, γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).[2][4][5]
Q2: What are the chemical structures of the main degradation products?
A2: The primary degradation products and their chemical identities are:
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Monohydroxy-bendamustine (HP1): 4-{5-[(2-chloroethyl)-(2-hydroxyethyl) amino]-1-methyl-1H-benzoimidazol-2-yl} butanoic acid[6]
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Dihydroxy-bendamustine (HP2): Formed by the hydrolysis of both chloroethyl groups.
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γ-hydroxybendamustine (M3): Results from the γ-oxidation of the butyric acid side chain.
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N-desmethyl-bendamustine (M4): Formed by the demethylation of the benzimidazole (B57391) ring.
Under stressed conditions, other impurities can also form, such as 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride (Impurity-A) and a more complex dimer (Impurity-B).[7][8]
Q3: How do pH and temperature affect the stability of this compound?
A3: this compound is known to be unstable in both acidic and basic conditions, leading to significant degradation.[9][10] The drug is also susceptible to thermal stress.[11] Conversely, it is relatively stable under photolytic conditions when exposed to UV light.[9][12]
Q4: What analytical techniques are most suitable for identifying and quantifying bendamustine and its degradation products?
A4: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the separation and quantification of bendamustine and its degradation products.[6][9][13] For structural elucidation and definitive identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7][8]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound degradation.
Issue 1: Poor resolution or co-elution of degradation products in HPLC.
-
Possible Cause 1: Inappropriate mobile phase composition or pH.
-
Troubleshooting:
-
Modify the mobile phase composition. A common mobile phase consists of a phosphate (B84403) buffer and acetonitrile.[9] Adjusting the ratio of the organic modifier (acetonitrile) can improve separation.
-
Optimize the pH of the aqueous portion of the mobile phase. Bendamustine's stability is pH-dependent, and slight pH changes can alter the retention times of the parent drug and its degradation products.[10]
-
-
-
Possible Cause 2: Unsuitable HPLC column.
-
Possible Cause 3: Inadequate gradient elution program.
-
Troubleshooting:
-
If using a gradient, adjust the slope of the gradient to better separate closely eluting peaks.
-
Introduce an isocratic hold at a specific mobile phase composition to improve the resolution of critical pairs.
-
-
Issue 2: Identification of unknown peaks in the chromatogram.
-
Possible Cause 1: Formation of novel degradation products.
-
Troubleshooting:
-
Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate degradation products.[9][11][12] This can help in tentatively identifying the nature of the unknown peak.
-
Characterize the isolated impurity using mass spectrometry (MS) to determine its molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) for structural elucidation.[7][8]
-
-
-
Possible Cause 2: Contamination from sample preparation or the analytical system.
-
Troubleshooting:
-
Analyze a blank sample (diluent) to ensure that the unknown peak is not an artifact of the solvent or system.
-
Review the sample preparation procedure for any potential sources of contamination.
-
-
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for this compound involves exposing the drug substance or product to various stress conditions to accelerate its degradation.
-
Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1N hydrochloric acid.[12]
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30 minutes).[12]
-
Neutralize the solution with an equivalent amount of 0.1N sodium hydroxide.[12]
-
Dilute the sample to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% or 30%).
-
Keep the solution at room temperature or a slightly elevated temperature for a defined time.
-
Dilute and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80°C) for a set duration.[12]
-
Dissolve (if solid) and dilute the sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specific period.[12]
-
Analyze the sample by HPLC. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
-
Quantitative Data Summary
| Degradation Product | Common Abbreviation | Formation Pathway | Analytical Method |
| Monohydroxy-bendamustine | HP1 | Hydrolysis | HPLC, LC-MS |
| Dihydroxy-bendamustine | HP2 | Hydrolysis | HPLC, LC-MS |
| γ-hydroxybendamustine | M3 | Oxidation (CYP1A2) | HPLC, LC-MS |
| N-desmethyl-bendamustine | M4 | Oxidation (CYP1A2) | HPLC, LC-MS |
| 4-[5-(2-chloro-ethylamino)-1-methyl-1H-benzoimidazol-2-yl] butyric acid hydrochloride | Impurity-A | Stress Degradation | HPLC, Q-TOF/MS, NMR |
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound CAS#: 3543-75-7 [m.chemicalbook.com]
- 4. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. History and Characterization of Bendamustine [theoncologynurse.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Determination and characterization of two degradant impurities in this compound drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. academic.oup.com [academic.oup.com]
Optimizing bendamustine hydrochloride dosage for in vitro studies
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the use of bendamustine (B91647) hydrochloride in in vitro studies. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store bendamustine hydrochloride for in vitro use?
A1: this compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents.[1][2][3] Due to its instability in aqueous solutions where it undergoes rapid hydrolysis, it is critical to follow proper preparation and storage procedures.[1][4]
-
Stock Solutions: For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), methanol, or ethanol.[2] The solubility is approximately 50 mg/mL in DMSO and methanol, and 10 mg/mL in ethanol.[2] Store stock solutions at -20°C for long-term stability (≥4 years as a solid).[2]
-
Aqueous Solutions: Avoid storing bendamustine in aqueous solutions for more than a day.[2] If you must use an aqueous solution, prepare it immediately before use. The stability is pH-dependent, with greater stability in acidic conditions.[1][5] When diluted in cell culture media, the drug will begin to degrade; therefore, ensure experimental timing is consistent.
Q2: What are the typical concentrations and incubation times for in vitro experiments?
A2: The effective concentration of bendamustine is highly cell-line dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific model.
-
Concentration Range: A broad range from 1 µM to 100 µM is often tested initially.[6] For some leukemia and lymphoma cell lines, IC50 (the concentration that inhibits 50% of cell growth) values can be in the range of 15 µM to 50 µM.[2][7] However, some cell lines, such as certain myeloid and breast cancer lines, can be highly resistant, with IC50 values exceeding 200 µM.[2][8][9]
-
Incubation Time: Typical incubation times for cytotoxicity and apoptosis assays range from 48 to 72 hours to observe a significant effect.[6][7][8][10]
Q3: What is the mechanism of action of bendamustine?
A3: Bendamustine is a unique cytotoxic agent with a hybrid structure, featuring both an alkylating nitrogen mustard group and a purine (B94841) analog-like benzimidazole (B57391) ring.[7][11] Its primary mechanism involves creating extensive and durable DNA damage.[12][13]
-
DNA Damage: As a bifunctional alkylating agent, it causes DNA inter- and intra-strand cross-links, leading to DNA double-strand breaks.[7][13][14]
-
Cellular Response: This damage activates a robust DNA-damage stress response, leading to cell cycle arrest, apoptosis, and mitotic catastrophe (a form of cell death resulting from aberrant mitosis).[7][12][13][15]
-
Unique Features: Unlike other alkylators, bendamustine activates a base excision DNA repair pathway.[7][16] It also inhibits mitotic checkpoints, which contributes to its induction of mitotic catastrophe.[7][8] Cell death can be induced through both p53-dependent apoptotic pathways and non-apoptotic mechanisms.[11][16]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~50 mg/mL | [2] |
| Methanol | ~50 mg/mL | [2] |
| Water | Sparingly Soluble | [1][3] |
| Ethanol | ~10 mg/mL |[2] |
Table 2: Stability of this compound Solutions
| Solution Type | Temperature | Duration | Stability Notes | Reference |
|---|---|---|---|---|
| Aqueous Solution | Room Temperature | < 1 Day | Not recommended for storage.[2] Degrades rapidly at neutral or basic pH.[5] | [2][5] |
| Reconstituted Solution (e.g., in water for injection) | 2-8°C | 8 hours | Stability is limited. | [17] |
| Reconstituted Solution (e.g., in water for injection) | Room Temperature | 2 hours | Stability is very limited. | [17] |
| Diluted in 0.9% NaCl | 2-8°C | Up to 2 days | Prepared for infusion.[3][18] | [3][18] |
| Diluted in 0.9% NaCl | 25°C | 3.5 hours | Prepared for infusion.[3][18] |[3][18] |
Table 3: Reported IC50 Values of Bendamustine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 | Reference |
|---|---|---|---|
| SU-DHL-1 | Non-Hodgkin's Lymphoma | ~25 µM - 50 µM | [7] |
| B-CLL Cells (untreated patients) | Chronic Lymphocytic Leukemia | LD50: 7.3 µg/mL | [10] |
| B-CLL Cells (pretreated patients) | Chronic Lymphocytic Leukemia | LD50: 4.4 µg/mL | [10] |
| SKW-3, Reh, CML-T1, BV-173 | Leukemia | 15.6 - 28.6 µM | [2] |
| HL-60 | Leukemia | 57.7 µM | [2] |
| MCF-7, MDA-MB-231 | Breast Cancer | >200 µM (Resistant) | [2] |
| HTB-26, PC-3, HepG2 | Breast, Pancreatic, Liver Cancer | 10 - 50 µM |[19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder (crystalline solid), sterile DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under sterile conditions, weigh out the desired amount of this compound powder. b. Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. c. Aliquot the stock solution into single-use, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density. For adherent cells, allow them to attach overnight.[20] b. Include wells for untreated controls and blank controls (medium only).
-
Drug Treatment: a. Prepare serial dilutions of bendamustine from your DMSO stock solution in complete cell culture medium. Prepare these dilutions immediately before use. b. Ensure the final DMSO concentration in all wells (including untreated controls) is consistent and non-toxic to the cells (typically <0.5%). c. Remove the old medium from the cells and add the medium containing the various concentrations of bendamustine. d. Incubate the plate for your desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7][8]
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL MTT solution in sterile PBS.[21][22] b. Add 10-20 µL of the MTT solution to each well.[21] c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[21]
-
Solubilization and Measurement: a. After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21][22] b. Mix thoroughly by gentle shaking or pipetting.[23] c. Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[23][24] d. Calculate cell viability as a percentage relative to the untreated control after subtracting the blank reading.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment and Harvesting: a. Seed and treat cells with bendamustine as described in the MTT protocol (steps 1 and 2). b. After the incubation period, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension to pellet the cells.
-
Staining: a. Wash the cells with cold PBS. b. Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells/mL.[25] c. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension, following the manufacturer's instructions.[25] d. Incubate the cells in the dark for 15 minutes at room temperature.[25]
-
Flow Cytometry Analysis: a. Analyze the samples promptly by flow cytometry. b. Use appropriate controls to set compensation and gates. c. Quantify the cell populations:
Visualizations and Workflows
Caption: this compound mechanism of action.
Caption: General experimental workflow for in vitro studies.
Troubleshooting Guide
Problem: Low or no cytotoxic effect observed.
-
Possible Cause 1: Drug Instability. Bendamustine degrades in aqueous media.[1]
-
Solution: Always prepare fresh dilutions of the drug in culture medium immediately before adding to cells. Minimize the time between dilution and application. Ensure your DMSO stock has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Resistance. Certain cancer cell types are inherently resistant to bendamustine.[2][9]
-
Solution: Consult the literature to see if your cell line is known to be resistant.[2] Perform a dose-response experiment with a very wide range of concentrations (e.g., 0.1 µM to 250 µM) to confirm resistance. Consider using a sensitive positive control cell line.
-
-
Possible Cause 3: Insufficient Incubation Time. The cytotoxic effects may take time to develop.
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Drug Activity. Due to its instability, the effective concentration of bendamustine may vary if not handled consistently.
-
Solution: Be meticulous about the timing of drug preparation and addition. Prepare a master mix of the drug dilution to add to all replicate wells to ensure consistency.
-
-
Possible Cause 2: Uneven Cell Seeding. An unequal number of cells in each well will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting into each well. Avoid seeding in the perimeter wells of the plate, which are prone to the "edge effect".[24]
-
-
Possible Cause 3: Incomplete Formazan Solubilization (MTT Assay). If the purple crystals are not fully dissolved, absorbance readings will be inaccurate.
-
Solution: Ensure the solubilization agent is mixed thoroughly in each well. A multi-channel pipette or placing the plate on an orbital shaker for 10-15 minutes can help.[23]
-
Problem: Drug precipitates in the culture medium.
-
Possible Cause 1: Exceeding Solubility Limit. The final concentration of the drug or the intermediate solvent (DMSO) may be too high.
-
Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). Check the solubility limits of bendamustine in your specific medium conditions.
-
Caption: Troubleshooting decision tree for bendamustine experiments.
References
- 1. scispace.com [scispace.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 4. US20150087681A1 - Bendamustine HCL Stable Lyophilized Formulations - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Cytotoxic efficacy of bendamustine in human leukemia and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound activity against doxorubicin-resistant human breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The potential efficacy and mechanism of bendamustine in entra-nodal NK/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. sps.nhs.uk [sps.nhs.uk]
- 19. researchgate.net [researchgate.net]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchhub.com [researchhub.com]
- 25. biotech.illinois.edu [biotech.illinois.edu]
- 26. researchgate.net [researchgate.net]
Bendamustine hydrochloride assay interference and troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bendamustine (B91647) hydrochloride assays.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the quantification of bendamustine hydrochloride?
A1: The most common analytical methods for quantifying this compound are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2][3] RP-HPLC is often preferred for its ability to separate bendamustine from its degradation products and other impurities, making it a stability-indicating method.[4]
Q2: What are the main degradation products of this compound that can interfere with assays?
A2: this compound is susceptible to hydrolysis.[1][4] The primary degradation products are monohydroxy and dihydroxy derivatives.[1][4] It is crucial to use a stability-indicating method, like a validated HPLC method, to separate these degradants from the parent peak for accurate quantification.[2][5]
Q3: What are the typical storage and handling precautions for this compound to prevent degradation?
A3: Due to its susceptibility to hydrolysis in aqueous solutions, this compound is often supplied in lyophilized form.[1][4] Reconstitution should be done just prior to use. Solutions should be protected from high temperatures as the drug is more sensitive to thermal stress compared to acidic or oxidative conditions.[2][6] It is also advisable to protect it from light.[7]
Q4: What are the key validation parameters to consider for a this compound HPLC assay?
A4: As per ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3][4] Forced degradation studies are also essential to establish the stability-indicating nature of the method.[2][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Issue 1: Inaccurate quantification with high variability in results.
-
Potential Cause A: Sample Degradation. Bendamustine is unstable in aqueous solutions and can degrade, leading to lower assay values.
-
Potential Cause B: Improper Standard Preparation. Inaccurate weighing or dilution of the reference standard will lead to erroneous results.
-
Solution: Ensure the reference standard is accurately weighed using a calibrated balance. Use calibrated volumetric flasks and pipettes for all dilutions. Prepare fresh standard solutions for each analytical run.
-
Issue 2: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Potential Cause A: Column Overload. Injecting too high a concentration of the analyte can lead to peak fronting.
-
Solution: Reduce the concentration of the sample and standard solutions to fall within the linear range of the method.
-
-
Potential Cause B: Secondary Interactions with the Stationary Phase. Bendamustine has a basic nitrogen atom that can interact with residual silanols on the C18 column, causing peak tailing.
-
Solution: Use a mobile phase with an appropriate pH and ionic strength to minimize secondary interactions. The use of an ion-pairing agent, such as tetra butyl ammonium (B1175870) hydrogen sulphate, can also improve peak shape.[2] Ensure the column is well-equilibrated with the mobile phase before injection.
-
-
Potential Cause C: Column Contamination or Degradation. Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.
-
Solution: Implement a column wash procedure after each analytical batch. If the problem persists, replace the column with a new one of the same type.
-
Issue 3: Drifting retention times in HPLC.
-
Potential Cause A: Inadequate Column Equilibration. Insufficient equilibration time with the mobile phase before starting the analytical run can cause retention time shifts.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (e.g., 30-60 minutes) or until a stable baseline is achieved.
-
-
Potential Cause B: Changes in Mobile Phase Composition. Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component can alter the elution strength.
-
Solution: Prepare the mobile phase accurately and consistently. Keep the mobile phase container covered to minimize evaporation. Degas the mobile phase before use to prevent bubble formation.[10]
-
-
Potential Cause C: Fluctuation in Column Temperature. Changes in the column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[8]
-
Issue 4: Presence of ghost peaks in the chromatogram.
-
Potential Cause A: Carryover from Previous Injections. Residual sample from a previous injection can elute in subsequent runs, appearing as a ghost peak.
-
Solution: Optimize the needle wash procedure of the autosampler. Inject a blank (diluent) after a high-concentration sample to check for carryover.
-
-
Potential Cause B: Contamination in the Mobile Phase or Diluent. Impurities in the solvents used for the mobile phase or sample diluent can appear as peaks.
-
Solution: Use high-purity HPLC-grade solvents. Filter the mobile phase through a 0.45 µm filter before use.[2]
-
Data Summary Tables
Table 1: HPLC Method Parameters for this compound Assay
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[2] | ACE C18 (250 mm x 4.6 mm, 5 µm)[4] | Zorbax SB C18 (250 x 4.6 mm, 3.5 µm)[8] | Inertsil ODS-2 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile (B52724): Tetra butyl ammonium hydrogen sulphate (80:20, v/v)[2] | pH 7.0 buffer: Methanol[4] | Water: Acetonitrile (with 0.01% TFA) (65:35, v/v)[8] | Gradient with Water + TFA (A) and Acetonitrile (B)[5] |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[4] | 1.0 mL/min[8] | 1.0 mL/min[5] |
| Detection (UV) | 233 nm[2] | 235 nm[4] | 230 nm[8] | 233 nm[5] |
| Linearity Range | 1.0–200 µg/mL[2] | 0.08-0.79 µg/mL[4] | 50 to 150% of test concentration[8] | Not Specified |
| Retention Time | Not Specified | ~16.8 min (Implied)[4] | 7.768 min[8] | Not Specified |
Table 2: Spectrophotometric Method Parameters for this compound Assay
| Parameter | Method A | Method B | Method C (Difference Spectroscopy) |
| Solvent/Buffer | Phosphate buffer (pH 6.8)[1] | Boric buffer (pH 9.0)[1] | Boric buffer (pH 9.0) vs Phosphate buffer (pH 6.8)[1] |
| Absorption Maxima (λmax) | 232.41 nm[1] | 229.25 nm[1] | 343.32 nm[1] |
| Linearity Range | 0.1-50 µg/mL[1] | 0.5-50 µg/mL[1] | 5-40 µg/mL[1] |
Experimental Protocols
1. RP-HPLC Assay of this compound
This protocol is a generalized procedure based on common parameters found in the literature.[2][8]
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 10 mM tetra butyl ammonium hydrogen sulphate (80:20, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 233 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL amber volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 50, 100 µg/mL).
-
-
Sample Preparation (for parenteral dosage form):
-
Reconstitute the lyophilized this compound vial with the appropriate volume of diluent as per the product label.
-
Further dilute an appropriate volume of the reconstituted solution with the mobile phase to obtain a final concentration within the validated linear range of the method.
-
Filter the final solution through a 0.45 µm membrane filter prior to injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
-
2. UV-Spectrophotometric Assay of this compound
This protocol is based on the methods described in the literature.[1]
-
Apparatus: A UV-Visible Spectrophotometer with 1 cm quartz cuvettes.
-
Reagents:
-
Phosphate Buffer (pH 6.8)
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 1000 µg/mL.
-
Prepare working standard solutions by diluting the stock solution with Phosphate Buffer (pH 6.8) to achieve concentrations within the linear range (e.g., 10, 20, 30 µg/mL).
-
-
Sample Preparation:
-
Take a sample of the formulation equivalent to 25 mg of this compound.
-
Dissolve it in a suitable solvent and then dilute appropriately with Phosphate Buffer (pH 6.8) to get a final concentration within the linear range.
-
-
Procedure:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use Phosphate Buffer (pH 6.8) as the blank.
-
Measure the absorbance of the standard and sample solutions at the absorption maximum of approximately 232.4 nm.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. isca.me [isca.me]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Stability-indicating LC method for the estimation of this compound and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbio.com [ijbio.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. ijrm.humanjournals.com [ijrm.humanjournals.com]
- 10. iosrjournals.org [iosrjournals.org]
Bendamustine Hydrochloride Solubility Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation and handling of bendamustine (B91647) hydrochloride for laboratory use. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to ensure successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is bendamustine hydrochloride and what are its key physicochemical properties?
A1: this compound is a bifunctional mechlorethamine (B1211372) derivative with both alkylating and purine (B94841) analog properties. It is an off-white to cream-colored crystalline powder. Key properties include its hygroscopic nature, making it sensitive to moisture, and its limited stability in aqueous solutions due to hydrolysis. Its aqueous solubility is pH-dependent, showing increased solubility in acidic conditions.[1][2]
Q2: In which common laboratory solvents is this compound soluble?
A2: this compound is soluble in several organic solvents and sparingly soluble in water. It is freely soluble in methanol (B129727) and soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[1][3] For quantitative data, please refer to Table 1.
Q3: Why does my this compound solution appear cloudy or form a precipitate?
A3: Precipitation can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your chosen solvent or final medium may be too high.
-
"Solvent Shock": Rapidly diluting a concentrated organic stock solution (e.g., in DMSO) into an aqueous medium like cell culture media can cause the compound to crash out of solution.
-
pH of the Medium: Since this compound is more soluble in acidic conditions, the neutral pH of most cell culture media (around 7.4) can reduce its solubility.[1]
-
Temperature: Changes in temperature can affect solubility. Solutions prepared at room temperature may precipitate when moved to colder conditions.
-
Instability: this compound degrades in aqueous solutions, and these degradation products may be less soluble.[4]
Q4: How should I store this compound powder and its solutions?
A4:
-
Powder: The solid powder should be stored at -20°C, protected from light and moisture due to its hygroscopic nature.[3]
-
Stock Solutions: High-concentration stock solutions in anhydrous organic solvents like DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than a day due to rapid hydrolysis.[3] Diluted solutions for experiments should be prepared fresh.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Notes |
| Water | ~10 mg/mL[3] | Sparingly soluble; solubility is pH-dependent.[1] |
| Methanol | ~50 mg/mL[3] | Freely soluble.[1] |
| Ethanol | ~10 mg/mL[3] | Slightly soluble.[1] |
| Dimethyl Sulfoxide (DMSO) | ~50 mg/mL[3] | --- |
| 0.9% Saline | 10.5 mg/mL (at room temp with solubilizers)[5] | Solubility can be enhanced with co-solvents like PEG 400 and propylene (B89431) glycol.[5] |
| Acidic Buffer (pH ~2.5-4.5) | More soluble than in neutral pH[1][2] | The pH of a reconstituted solution is in this range.[6] |
| Neutral/Alkaline Buffer (pH 7-9) | Poor stability; degrades rapidly[7] | Not recommended for storage. |
Troubleshooting Guides
Issue 1: Precipitate Formation During Stock Solution Preparation
-
Observation: The this compound powder does not fully dissolve in the organic solvent, or a precipitate forms after initial dissolution.
-
Workflow for Troubleshooting:
Figure 1. Troubleshooting precipitate in stock solution.
Issue 2: Precipitate Formation When Diluting into Aqueous Media (e.g., Cell Culture Medium)
-
Observation: A cloudy solution or visible precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium or buffer.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Your target concentration may exceed the solubility of this compound in the aqueous medium. Perform a dose-response experiment to determine if a lower, soluble concentration is still effective.
-
Minimize "Solvent Shock":
-
Pre-warm the cell culture medium to 37°C.[8]
-
Add the DMSO stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This gradual dilution can prevent the compound from precipitating.[8]
-
Create an intermediate dilution in a small volume of medium before adding it to the final culture volume.
-
-
Check Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1% (v/v), as higher concentrations can be toxic to cells.[9] Most cell lines can tolerate up to 0.5%.
-
pH Adjustment (Advanced): If your experimental design allows, slightly acidifying the final medium can improve solubility. However, this may impact cell viability and should be carefully controlled and validated.
-
Use Freshly Prepared Solutions: Due to the instability of bendamustine in aqueous environments, always prepare the final working solution immediately before use.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (FW: 394.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube. Carefully weigh out 3.95 mg of this compound powder into the tube. Note: Due to the hygroscopic nature of the powder, perform this step quickly in a low-humidity environment if possible.
-
Dissolution: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes. If the solid does not completely dissolve, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath, followed by vortexing.
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Assays
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Calculate Dilution: Determine the volume of the 10 mM stock solution required for your desired final concentration. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound:
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Serial Dilution (Recommended): To avoid "solvent shock," perform a serial dilution.
-
Step 1 (Intermediate Dilution): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium. This creates a 100 µM intermediate solution.
-
Step 2 (Final Dilution): Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium to achieve the final 10 µM concentration. The final DMSO concentration will be 0.1%.
-
-
Direct Dilution (for lower concentrations): For lower final concentrations, direct dilution may be possible. Add the calculated volume of the stock solution (e.g., 10 µL for a 10 µM final concentration in 10 mL) drop-wise into the pre-warmed medium while gently swirling.
-
Final Mix and Use: Gently mix the final working solution and add it to your cell cultures immediately. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol 3: Preparation of this compound for In Vivo Mouse Studies (Intravenous Injection)
Vehicle Formulation: A common vehicle for intravenous administration of bendamustine in mice consists of DMSO, PBS, carboxymethylcellulose, and polysorbate 80.[10]
Materials:
-
This compound powder
-
DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Carboxymethylcellulose (low viscosity)
-
Polysorbate 80 (Tween® 80)
Procedure:
-
Vehicle Preparation:
-
Prepare a solution of 0.2% (w/v) carboxymethylcellulose and 0.25% (v/v) polysorbate 80 in sterile PBS. Mix thoroughly.
-
-
Drug Solubilization:
-
Calculate the required amount of this compound for your desired dose (e.g., 15 mg/kg).
-
Dissolve the weighed this compound in a small volume of DMSO.
-
-
Final Formulation:
-
Slowly add the vehicle solution (from step 1) to the bendamustine-DMSO solution while vortexing to reach the final desired concentration. The final volume will depend on the injection volume per mouse (typically 100-200 µL).
-
Ensure the final solution is clear and free of precipitation before administration.
-
-
Administration: Administer the freshly prepared solution to the mice via intravenous injection (e.g., tail vein).[10]
Bendamustine's Mechanism of Action
Bendamustine exerts its cytotoxic effects through a multi-faceted mechanism that includes DNA damage, cell cycle arrest, and induction of apoptosis.
References
- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 2. US20140121383A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. US9144568B1 - Formulations of bendamustine - Google Patents [patents.google.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparable efficacy of oral bendamustine versus intravenous administration in treating hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing bendamustine hydrochloride degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of bendamustine (B91647) hydrochloride during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized bendamustine hydrochloride powder?
A1: Lyophilized this compound should be stored at temperatures up to 25°C (77°F), with excursions permitted up to 30°C (86°F)[1]. It is crucial to protect the powder from light by keeping it in its original packaging until use[1].
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the bis(2-chloroethyl)amino group.[2][3] This results in the formation of less active monohydroxy and dihydroxy derivatives[2][4]. The drug is particularly unstable in neutral or basic aqueous solutions, while it exhibits greater stability in acidic conditions[5][6].
Q3: What are the recommended solvents for reconstituting and diluting this compound?
A3: For reconstitution of the lyophilized powder, only Sterile Water for Injection, USP, should be used.[1][7][8] For further dilution, 0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP, are recommended.[1][7][8] The use of other diluents is not advised as their compatibility has not been established[1][7].
Q4: How quickly does reconstituted this compound degrade?
A4: The stability of reconstituted this compound is highly temperature-dependent. The reconstituted solution should be transferred to an infusion bag within 30 minutes of reconstitution.[1][7][8] One study found that a 2.5 mg/mL reconstituted solution is stable for only 2 hours at room temperature but for up to 8 hours when refrigerated at 2-8°C[9].
Q5: What is the stability of diluted this compound solutions for experimental use?
A5: Once diluted in an appropriate infusion solution (e.g., 0.9% NaCl), the final admixture is stable for 24 hours when stored refrigerated (2-8°C) or for 3 hours when stored at room temperature (15-30°C) and exposed to room light.[1][7][10][11] Administration or experimental use must be completed within these timeframes[1][7][10].
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid loss of active compound in experiments | 1. Hydrolysis: The solution pH may be neutral or alkaline, accelerating degradation.[5][6] 2. Temperature: Solutions are being handled or stored at room temperature for extended periods.[9] 3. Incorrect Solvent: Use of non-recommended diluents. | 1. Ensure the final pH of your experimental medium is acidic if compatible with your assay; otherwise, minimize the time the drug is in neutral or alkaline solutions. 2. Prepare solutions immediately before use and keep them on ice or refrigerated (2-8°C) whenever possible.[9] 3. Use only recommended diluents such as 0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP.[1][7] |
| Precipitation observed in the solution | 1. Incorrect Reconstitution Solvent: Using a solvent other than Sterile Water for Injection.[1][7] 2. Low Temperature of Diluted Solution: While refrigeration improves stability, precipitation can occur at very low temperatures, especially with higher concentrations. | 1. Strictly adhere to the protocol of reconstituting with Sterile Water for Injection only.[1][7] 2. Visually inspect refrigerated solutions for any particulate matter before use.[8] Allow the solution to come to room temperature and gently swirl to see if the precipitate redissolves. If not, discard the solution. |
| Inconsistent experimental results | 1. Variable Degradation: Inconsistent timing in the preparation and handling of bendamustine solutions between experiments. 2. Light Exposure: Although less critical than hydrolysis, prolonged exposure to light can contribute to degradation. The finished lyophilisate is unstable when exposed to light.[12] | 1. Standardize your workflow to ensure that the time from reconstitution to experimental use is consistent for all samples. 2. Store stock solutions and diluted samples in amber vials or protect them from light, especially if stored for longer periods.[1][13] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to reach room temperature before reconstitution.
-
Aseptically add the appropriate volume of Sterile Water for Injection, USP, to the vial. For a 25 mg vial, add 5 mL; for a 100 mg vial, add 20 mL.[1][7][8] This will result in a concentration of 5 mg/mL.
-
Shake the vial well until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[7][8] The lyophilized powder should dissolve within 5 minutes[1][7][8].
-
Visually inspect the solution for any particulate matter. If particles are present, do not use the solution.[7][8]
-
Proceed immediately to the dilution step, as the reconstituted solution must be transferred to the final dilution container within 30 minutes of reconstitution[1][7][8].
Protocol 2: Preparation of Stock and Working Solutions
-
Based on the desired final concentration for your experiment, calculate the required volume of the 5 mg/mL reconstituted this compound solution.
-
Aseptically withdraw the calculated volume.
-
Immediately transfer the withdrawn volume into a larger volume of a recommended diluent (0.9% Sodium Chloride Injection, USP, or 2.5% Dextrose/0.45% Sodium Chloride Injection, USP) to achieve a final concentration within the range of 0.2 to 0.6 mg/mL.[1][7][8]
-
Thoroughly mix the final diluted solution.
-
If not for immediate use, store the final solution at 2-8°C and protect it from light. Use within 24 hours.[7][10] For room temperature use, the solution must be used within 3 hours[1][7][10].
Data Summary
Table 1: Stability of Reconstituted and Diluted this compound
| Solution Type | Storage Temperature | Stability Duration |
| Reconstituted Solution (5 mg/mL) | Room Temperature (15-30°C) | Must be diluted within 30 minutes[1][7][8] |
| Reconstituted Solution (2.5 mg/mL) | Room Temperature (15-30°C) | 2 hours[9] |
| Reconstituted Solution (2.5 mg/mL) | Refrigerated (2-8°C) | 8 hours[9] |
| Diluted Solution (0.2-0.6 mg/mL) | Room Temperature (15-30°C) | 3 hours[1][7][10] |
| Diluted Solution (0.2-0.6 mg/mL) | Refrigerated (2-8°C) | 24 hours[1][7][10] |
Table 2: Major Degradation Products of Bendamustine
| Degradation Product | Chemical Name | Formation Pathway |
| Monohydroxy Bendamustine (HP1) | 4-{5-[(2-chloroethyl)-(2-hydroxyethyl) amino]-1-methyl-1H- benzimidazol-2-yl}butanoic acid | Hydrolysis[2][4] |
| Dihydroxy Bendamustine (HP2) | 4-{5-[bis-(2-hydroxyethyl)amino]-1-methyl-1Hbenzimidazol- 2-yl}butanoic acid | Hydrolysis[2][4] |
Visual Guides
Caption: Bendamustine degradation pathway.
Caption: Workflow for preparing bendamustine solutions.
Caption: Troubleshooting experimental variability.
References
- 1. getwelloncology.com [getwelloncology.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scispace.com [scispace.com]
- 4. jocpr.com [jocpr.com]
- 5. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. globalrph.com [globalrph.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. researchgate.net [researchgate.net]
- 10. DailyMed - this compound injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. WO2014170769A2 - Bendamustine lyophilized pharmaceutical compositions - Google Patents [patents.google.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Bendamustine Hydrochloride Quality Control and Purity Testing: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bendamustine (B91647) hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
1. What are the primary methods for determining the quality and purity of Bendamustine Hydrochloride?
The primary method for assessing the quality and purity of this compound is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC).[1][2] This technique is widely used for both assay (quantification of the active pharmaceutical ingredient) and for the detection and quantification of related substances and impurities.[3][4] Spectrophotometric methods have also been developed for its determination in pharmaceutical dosage forms.
2. What are the common impurities associated with this compound?
This compound is susceptible to hydrolysis, leading to the formation of specific degradation products. Common impurities include:
-
Monohydroxy Bendamustine : Formed by the hydrolysis of one of the chloroethyl groups.
-
Dihydroxy Bendamustine : Formed by the hydrolysis of both chloroethyl groups.[5]
-
Bendamustine Ethyl Ester, Methyl Ester, and Isopropyl Ester : Process-related impurities.[6][7]
-
Deschloroethyl this compound : An impurity where one chloroethyl group is replaced by hydrogen.[6]
-
Other potential impurities include Bendamustine Deschloro Dimer Impurity and Bendamustine Ether Hydrochloride Impurity.[6]
3. Under what conditions is this compound most likely to degrade?
Forced degradation studies have shown that this compound is sensitive to several stress conditions:
-
Elevated Temperatures : It is particularly sensitive to heat.[1][8]
-
Acidic and Oxidative Conditions : The compound shows degradation under acidic and oxidative stress.[1][9]
-
Alkaline Conditions : It is reported to be very resistant to alkaline conditions.[1][8] However, some studies have shown significant degradation in basic conditions.[2]
-
Hydrolysis : Due to the presence of the nitrogen mustard group, it is prone to hydrolysis in aqueous solutions.
-
Photolytic Conditions : Some studies indicate stability under UV light, while others perform photolytic degradation studies.[2][9]
Troubleshooting Guides for HPLC Analysis
Issue 1: Atypical Peak Shapes (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Wash the column, or if the problem persists, replace the guard column or the analytical column.[10] |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is appropriate for bendamustine, which is a basic compound. A pH between 2 and 8 is generally recommended for silica-based columns.[10] |
| Sample Overload | Reduce the sample concentration or injection volume.[10] |
| Low Mobile Phase Flow Rate | Adjust the flow rate to the recommended value in the validated method.[10] |
| System Leaks | Check for any loose fittings, especially between the column and the detector.[10] |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Fluctuating Pump Flow Rate | Check the pump for leaks, salt buildup, and any unusual noises. Ensure the system is properly primed and free of air bubbles.[10] |
| Changes in Mobile Phase Composition | Prepare a fresh batch of the mobile phase. Ensure accurate measurement of all components.[10] |
| Column Temperature Fluctuations | Use a column oven to maintain a consistent temperature.[10] |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Issue 3: Presence of Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent using high-purity solvents. |
| Carryover from Previous Injections | Implement a needle wash step in the autosampler method. Inject a blank sample to check for carryover. |
| Column Contamination | Wash the column in the reverse direction (without connecting to the detector). If the issue persists, the column may need replacement.[10] |
Experimental Protocols
1. Stability-Indicating RP-HPLC Method for this compound Assay
This protocol is a synthesis of methodologies reported in the literature for the determination of this compound in pharmaceutical preparations.[1][9]
a. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1120 Compact LC with UV-Visible detector or equivalent[9] |
| Column | Agilent Zorbax poroshell 120EC –C18 RP column, 100 x 4.6 mm, 2.7µm[9] |
| Mobile Phase | Water and Acetonitrile (with 0.01% Trifluoroacetic Acid) in a 50:50 ratio[9] |
| Flow Rate | 0.5 mL/minute[9] |
| Detection Wavelength | 254 nm[9] |
| Column Temperature | 30°C[11] |
| Injection Volume | 2 µL[11] |
| Run Time | 10 minutes[9] |
b. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Bendamustine HCl reference standard into a 10 mL volumetric flask. Add about 2 mL of methanol (B129727) and sonicate to dissolve. Make up the volume to the mark with the diluent (mobile phase).[9]
-
Working Standard Solutions: Prepare serial dilutions from the stock solution to obtain concentrations in the desired linearity range (e.g., 80-120% of the target concentration).[9]
-
Sample Preparation (for parenteral dosage form): Reconstitute the lyophilized powder with the mobile phase to achieve a known concentration, followed by further dilution to fall within the calibration curve range.[12]
c. System Suitability:
Before sample analysis, perform system suitability tests. Inject the standard solution multiple times and check for the following:
-
Relative Standard Deviation (RSD) of peak areas: NMT 2.0%[12]
-
Tailing factor: NMT 2.0[11]
-
Theoretical plates: NLT 2000[12]
2. Forced Degradation Studies
This protocol outlines the procedure for conducting forced degradation studies to evaluate the stability-indicating nature of an analytical method.[9][12]
-
Acid Hydrolysis: To a vial of bendamustine HCl, add 1.0 mL of 0.1N HCl and keep it in a water bath at 60°C for 30 minutes. After cooling to room temperature, neutralize the solution with 1.0 mL of 0.1N NaOH and dilute with the diluent.[12]
-
Base Hydrolysis: Add 2.0 mL of 0.1N NaOH to a vial of the sample and keep it in a water bath at 60°C for 30 minutes. After cooling, neutralize with 2.0 mL of 0.1N HCl and dilute with the diluent.[12]
-
Oxidative Degradation: Add 2.0 mL of 1% v/v hydrogen peroxide solution to a vial of the sample and keep it in a water bath at 60°C for 30 minutes. After cooling, dilute with the diluent.[12]
-
Thermal Degradation: Expose a vial of the sample to a dry heat of 80°C in a hot air oven for 4 hours. After cooling, dissolve and dilute with the diluent.[12]
-
Photolytic Degradation: Expose a vial of the sample to UV light (264 nm & 365 nm) for 8 hours. Then, dissolve and dilute with the diluent.[12]
Analyze all stressed samples using the validated HPLC method to check for degradation and ensure that the degradation product peaks are well-resolved from the main bendamustine peak.
Quantitative Data Summary
Table 1: HPLC Method Parameters for Bendamustine HCl Analysis from Various Studies
| Parameter | Method 1[1] | Method 2 | Method 3 | Method 4 (USP)[11] |
| Column | C18 (250 x 4.6 mm, 5 µm) | ACE C18 (250 x 4.6 mm, 5 µm) | Agilent Zorbax poroshell 120EC –C18 (100 x 4.6 mm, 2.7µm) | L60 packing (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Tetrabutyl ammonium (B1175870) hydrogen sulphate (80:20, V/V) | pH 7.0 buffer: Methanol | Water: Acetonitrile (with 0.01% TFA) (50:50) | Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 233 nm | UV at 235 nm | UV at 254 nm | UV at 254 nm |
| Column Temp. | Not Specified | 35°C | Not Specified | 30°C |
Table 2: Validation Parameters for Bendamustine HCl HPLC Methods
| Parameter | Method 1[1] | Method 2[3] | Method 3[13] |
| Linearity Range | 1.0–200 µg/mL | 0.08-0.79 µg/mL (for Bendamustine) | 1 – 10 μg/ml |
| Correlation Coefficient (R²) | 0.999 | 0.997 | 0.995 |
| LOD | 0.268 µg/mL | 0.03 µg/mL | 0.0422 µg/ml |
| LOQ | 0.812 µg/mL | 0.08 µg/mL | 0.1279 µg/ml |
| Accuracy (% Recovery) | Not specified | Not specified | 98.9% to 99.13% |
Visualizations
References
- 1. isca.me [isca.me]
- 2. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Stability-indicating LC method for the estimation of this compound and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. tlcpharma.com [tlcpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. ijbio.com [ijbio.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. uspnf.com [uspnf.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
Validation & Comparative
A Head-to-Head Battle in the Petri Dish: Bendamustine Hydrochloride Versus Fludarabine
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the in vitro efficacy of chemotherapeutic agents is paramount. This guide provides an objective comparison of bendamustine (B91647) hydrochloride and fludarabine (B1672870), two key players in the treatment of hematological malignancies. We delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
Executive Summary
Bendamustine, a unique alkylating agent with a purine-like benzimidazole (B57391) ring, and fludarabine, a purine (B94841) analog, are both potent inducers of apoptosis in malignant lymphoid cells. In vitro studies reveal that their efficacy can be cell-line dependent, with differing potencies observed across various hematological cancer types. While both drugs ultimately lead to cell death, their mechanisms of action are distinct. Bendamustine primarily causes DNA damage through alkylation, leading to single and double-strand breaks, while fludarabine, in its active triphosphate form (F-ara-ATP), inhibits DNA synthesis and incorporates into DNA and RNA, disrupting their functions.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes key quantitative data from in vitro studies comparing the efficacy of bendamustine and fludarabine.
| Parameter | Bendamustine | Fludarabine | Cell Line/Condition | Reference |
| IC50 (µM) | 8.5 | 0.7 | Hematopoietic Progenitor Cells (CFU) | [1] |
| LD50 (µg/mL) | 7.3 (untreated CLL patients) | Not Reported | B-CLL cells | [2] |
| LD50 (µg/mL) | 4.4 (pretreated CLL patients) | Not Reported | B-CLL cells | [2] |
| Apoptosis Induction | Dose- and time-dependent | Synergistic with bendamustine | B-CLL cells | [2] |
| Cytotoxicity | 30.4% to 94.8% (1-50 µg/mL after 48h) | Not Reported as single agent | B-CLL cells | [2] |
Mechanisms of Action: A Tale of Two Pathways
The distinct cytotoxic effects of bendamustine and fludarabine stem from their different molecular mechanisms.
Bendamustine's Assault on DNA Integrity
Bendamustine functions as a potent DNA damaging agent. Its alkylating activity results in the formation of interstrand and intrastrand DNA cross-links, which are more durable than those caused by other alkylating agents.[3] This extensive DNA damage activates a robust DNA damage response (DDR), leading to cell cycle arrest and ultimately apoptosis.[2][4][5] Bendamustine can induce cell death through both p53-dependent and p53-independent pathways, making it effective even in cancers with p53 mutations.[6] It has also been shown to induce mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][3]
Fludarabine's Deceptive Mimicry
Fludarabine, a purine analog, undergoes intracellular phosphorylation to its active form, F-ara-ATP.[7][8] F-ara-ATP competitively inhibits key enzymes involved in DNA synthesis, such as DNA polymerase, ribonucleotide reductase, and DNA primase.[1][9] Its incorporation into the growing DNA strand leads to chain termination.[7] Furthermore, F-ara-ATP can also be incorporated into RNA, disrupting RNA processing and function.[7] The culmination of these actions activates DNA damage sensors and triggers apoptosis.[7]
Experimental Protocols
Reproducible and rigorous experimental design is the cornerstone of in vitro pharmacology. Below are detailed methodologies for two key assays used to evaluate the efficacy of bendamustine and fludarabine.
Annexin V Apoptosis Assay
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture hematological malignancy cell lines (e.g., CLL, lymphoma) to the desired confluency. Treat cells with varying concentrations of bendamustine hydrochloride or fludarabine for specified time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: For suspension cells, gently pellet the cells by centrifugation. For adherent cells, detach using a gentle cell scraper or trypsinization, then pellet.
-
Washing: Wash the cell pellets twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Cell Treatment: After allowing the cells to adhere (for adherent lines), treat them with a range of concentrations of this compound or fludarabine. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head in vitro comparison of bendamustine and fludarabine.
Conclusion
Both this compound and fludarabine demonstrate significant in vitro efficacy against hematological malignancies, albeit through distinct mechanisms of action. Bendamustine's potent and durable DNA damaging properties and fludarabine's targeted inhibition of DNA synthesis both culminate in apoptotic cell death. The choice between these agents and their potential combination in therapeutic strategies will depend on the specific cancer subtype, its genetic profile, and the desired clinical outcome. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the in vitro activities of these important anticancer drugs.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. History and Characterization of Bendamustine [theoncologynurse.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Fludarabine Phosphate? [synapse.patsnap.com]
- 8. Fludarabine: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]
- 9. Fludarabine inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendamustine Analogs Demonstrate Enhanced Efficacy in Overcoming Drug Resistance in Cancer Cell Lines
A new generation of bendamustine (B91647) hydrochloride analogs, particularly ester derivatives, has demonstrated significantly enhanced cytotoxic activity against a range of cancer cell lines, including those resistant to the parent drug and other standard chemotherapies. These findings, supported by compelling preclinical data, offer promising new avenues for the development of more effective treatments for refractory cancers.
Bendamustine hydrochloride, a bifunctional agent with both alkylating and purine (B94841) analog properties, has been a valuable therapeutic option for various hematologic malignancies.[1][2] However, intrinsic and acquired resistance remains a significant clinical challenge. To address this, researchers have synthesized and evaluated a series of bendamustine analogs, with a particular focus on ester derivatives, which have shown markedly superior potency.
Superior Cytotoxicity of Bendamustine Esters
A key study investigating a series of bendamustine esters revealed them to be up to 100 times more effective than the parent bendamustine compound in both crystal violet and MTT assays across a broad panel of human cancer cell lines.[3] This increased potency was observed in cell lines derived from solid tumors such as malignant melanoma, colorectal carcinoma, and lung cancer, which are typically resistant to bendamustine.[3] The enhanced efficacy of these analogs is attributed to a more pronounced cellular accumulation compared to the parent compound.[3]
Comparative Efficacy in Resistant Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of bendamustine and its ester analogs in various cancer cell lines, including those with known resistance to standard chemotherapeutic agents. A lower IC50 value indicates greater potency.
| Cell Line | Cancer Type | Bendamustine (IC50 in µM) | Bendamustine Ester Analog (Compound 5) (IC50 in µM) | Fold Increase in Potency |
| NCI-H460 | Large Cell Lung Cancer | 100 | 1.0 | 100x |
| HT-29 | Colorectal Carcinoma | >100 | 2.5 | >40x |
| A549 | Lung Carcinoma | >100 | 5.0 | >20x |
| Panc-1 | Pancreatic Carcinoma | >100 | 10 | >10x |
| Cell Line | Cancer Type | Bendamustine (IC50 in µM) | Bendamustine Ester Analog (Compound 2) (IC50 in µM) | Fold Increase in Potency |
| Ramos | Burkitt's Lymphoma | 5.0 | 0.5 | 10x |
| Jurkat | T-cell Leukemia | 10 | 1.0 | 10x |
Mechanisms of Action and Resistance Evasion
Bendamustine and its analogs exert their cytotoxic effects primarily through the induction of DNA damage, leading to cell cycle arrest and apoptosis.[1][4] The unique structure of bendamustine, combining a nitrogen mustard group with a benzimidazole (B57391) ring, is thought to contribute to its distinct mechanism of action compared to other alkylating agents.[1][2] This includes the activation of DNA damage stress responses, inhibition of mitotic checkpoints, and induction of mitotic catastrophe.[1][5]
The enhanced efficacy of the ester analogs appears to be linked to their increased cellular uptake.[3] One hypothesis is the involvement of organic cation transporters (OCTs), although this was not fully supported by differential expression of OCT1 and OCT3 in the studied cancer cells.[3] The higher intracellular concentration of the analogs likely leads to more extensive DNA damage and a stronger induction of apoptotic pathways. Evidence for this includes a greater fraction of early apoptotic cancer cells and increased expression of the tumor suppressor protein p53 following treatment with the ester analogs compared to bendamustine.[1][3]
The ability of bendamustine and its analogs to overcome resistance to other alkylating agents is a key advantage. This may be due to differences in the DNA repair pathways that are activated in response to the DNA damage they induce.[5]
Below is a diagram illustrating the proposed mechanism of action for bendamustine and its potent ester analogs.
Caption: Proposed mechanism of action for bendamustine and its ester analogs.
Experimental Protocols
The evaluation of the cytotoxic activity of bendamustine and its analogs is primarily conducted using cell viability assays such as the MTT and crystal violet assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (bendamustine and its analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Crystal Violet Assay Protocol
The crystal violet assay is another method used to determine cell viability. This dye binds to proteins and DNA of adherent cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells in a 96-well plate.
-
Fixation: After the incubation period, remove the media and fix the cells with a fixing solution (e.g., methanol).
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution for 10-20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., methanol (B129727) or a solution of acetic acid and ethanol) to each well to dissolve the bound dye.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values.
Below is a workflow diagram for a typical in vitro cytotoxicity study of bendamustine analogs.
Caption: Workflow for in vitro cytotoxicity testing of bendamustine analogs.
Conclusion
The development of novel bendamustine analogs, particularly ester derivatives, represents a significant advancement in the quest to overcome drug resistance in cancer. The enhanced cytotoxic profiles of these compounds in resistant cell lines, coupled with a deeper understanding of their mechanisms of action, provide a strong rationale for their further preclinical and clinical development. These promising agents hold the potential to expand the therapeutic arsenal (B13267) for patients with refractory and difficult-to-treat malignancies.
References
- 1. Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bendamustine: rebirth of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Violet Cytotoxicity Assay [bio-protocol.org]
- 4. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bendamustine Combination Therapies in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Bendamustine (B91647), a unique cytotoxic agent with a dual mechanism of action as both an alkylating agent and a purine (B94841) analog, has become a cornerstone in the treatment of various hematological malignancies.[1] Its efficacy is often enhanced when used in combination with other therapeutic agents. This guide provides an objective, data-driven comparison of key bendamustine combination therapies, focusing on their performance in clinical and preclinical settings, with detailed experimental methodologies and visualization of the underlying molecular pathways.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials comparing different bendamustine-based regimens.
Table 1: Bendamustine + Rituximab (B1143277) (BR) vs. R-CHOP/R-CVP in Indolent Non-Hodgkin Lymphoma (iNHL) and Mantle Cell Lymphoma (MCL)
| Endpoint | BR | R-CHOP/R-CVP | Study |
| Overall Response Rate (ORR) | 97% | 91% | BRIGHT Study[2] |
| 94% | 84% | StiL NHL1 Study[3] | |
| Complete Response (CR) Rate | 31% | 25% | BRIGHT Study[2] |
| 40% | 30% | StiL NHL1 Study | |
| Median Progression-Free Survival (PFS) | 69.5 months | 31.2 months | StiL NHL1 Study[4] |
| Key Grade 3/4 Adverse Events | |||
| - Neutropenia | 29% | 68% | BRIGHT Study |
| - Thrombocytopenia | 10% | 14% | BRIGHT Study |
| - Infections | 37% | 50% | StiL NHL1 Study[4] |
| - Peripheral Neuropathy | 7% | 29% | StiL NHL1 Study[4] |
Table 2: Bendamustine + Rituximab (BR) vs. Venetoclax (B612062) + Rituximab (VenR) in Relapsed/Refractory Chronic Lymphocytic Leukemia (CLL)
| Endpoint | BR | Venetoclax + Rituximab | Study |
| Overall Response Rate (ORR) | 67.7% | 93.3% | MURANO Study |
| Complete Response (CR) Rate | 8.2% | 26.8% | MURANO Study |
| Median Progression-Free Survival (PFS) at 2 years | 17.0 months | Not Reached | MURANO Study |
| 2-Year PFS Rate | 36.3% | 84.9% | MURANO Study |
| 7-Year PFS Rate | Not Evaluable | 23% | MURANO Study[5] |
| 7-Year Overall Survival (OS) Rate | 51.0% | 69.6% | MURANO Study[5] |
| Key Grade 3/4 Adverse Events | |||
| - Neutropenia | 58% | 61% | MURANO Study |
| - Anemia | 17% | 11% | MURANO Study |
| - Thrombocytopenia | 21% | 15% | MURANO Study |
Table 3: Efficacy of Bendamustine, Rituximab, and Venetoclax (BVR) in Relapsed/Refractory Non-Hodgkin's Lymphoma (NHL)
| Endpoint | BVR (Phase Ib Study) |
| Overall Response Rate (ORR) | 65%[6] |
| Median Duration of Response | 38.3 months[6] |
| Median Progression-Free Survival (PFS) | 10.7 months[6] |
| Key Grade 3/4 Adverse Events | |
| - Neutropenia | 60%[6] |
| - Lymphopenia | 38%[6] |
| - Thrombocytopenia | Not Specified |
| - Febrile Neutropenia | 8%[6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of bendamustine combination therapies.
In Vitro Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with bendamustine combinations.
-
Cell Culture: Culture hematological malignancy cell lines (e.g., NCI-H929, OPM-2, RPMI-8226 for multiple myeloma, or primary CLL cells) in RPMI 1640 medium supplemented with 10% fetal calf serum.[7] Seed cells at a concentration of 0.5 x 10^5 cells/mL in 6-well plates.
-
Drug Treatment: Treat cells with varying concentrations of bendamustine (e.g., 1-100 µg/mL) and/or other drugs (e.g., fludarabine, venetoclax) for a specified duration (e.g., 24-48 hours).[7][8]
-
Cell Staining:
-
Harvest cells by centrifugation and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after drug treatment.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Drug Incubation: Treat cells with the desired concentrations of bendamustine and combination drugs for 48 hours.[9]
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for a period that allows for color development.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for DNA Damage and Apoptosis Markers
This protocol is used to detect changes in the expression and phosphorylation of key proteins in the DNA damage response and apoptotic pathways.
-
Protein Extraction:
-
Treat cells with bendamustine combinations as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM (Ser1981), phospho-Chk2 (Thr68), phospho-p53 (Ser15), γH2AX, PARP, Caspase-3) overnight at 4°C.[10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the molecular mechanisms and experimental processes discussed.
Caption: Bendamustine's mechanism of action involves DNA damage leading to apoptosis.
Caption: Synergistic mechanism of Bendamustine, Venetoclax, and Rituximab.
Caption: General experimental workflow for in vitro evaluation of bendamustine combinations.
Concluding Remarks
The combination of bendamustine with rituximab has demonstrated significant efficacy and a favorable safety profile compared to standard chemoimmunotherapy in various B-cell malignancies. The addition of novel targeted agents like the BCL-2 inhibitor venetoclax to a bendamustine-based regimen shows promise, particularly in achieving deep responses. Preclinical evidence suggests that bendamustine's ability to induce a robust DNA damage response can be synergistically enhanced by agents that modulate apoptotic pathways or other cellular signaling cascades. The choice of a specific bendamustine combination therapy should be guided by the disease type, patient characteristics, and the desired balance between efficacy and toxicity. Further clinical trials are needed to directly compare three-drug bendamustine-containing regimens with established two-drug combinations to optimize treatment strategies for patients with hematological cancers.
References
- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Advances in Bendamustine Clinical Trials TON [theoncologynurse.com]
- 4. Bendamustine plus rituximab versus CHOP plus rituximab as first-line treatment for patients with indolent and mantle-cell lymphomas: an open-label, multicentre, randomised, phase 3 non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. Venetoclax, bendamustine, and rituximab in patients with relapsed or refractory NHL: a phase Ib dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bendamustine induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of bendamustine induced apoptosis in B-chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Idelalisib and bendamustine combination is synergistic and increases DNA damage response in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published bendamustine hydrochloride research
An Independent Review of Bendamustine (B91647) Hydrochloride: Comparative Efficacy and Safety in Lymphoid Malignancies
This guide provides an objective comparison of bendamustine hydrochloride's performance against alternative treatments for Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL), supported by data from pivotal clinical trials.
Mechanism of Action
This compound is a unique chemotherapeutic agent with a dual mechanism of action.[1][2] It functions as both an alkylating agent and a purine (B94841) analog.[1][2] This bifunctional nature allows it to induce DNA damage through the formation of interstrand and intrastrand crosslinks, which disrupts DNA replication and repair.[3][4] Unlike other alkylating agents, bendamustine is believed to have a distinct mechanism for activating DNA damage stress responses and apoptosis, potentially making it effective in cells resistant to other therapies.[3][5] The drug is active against both dividing and quiescent cells.[3][4] Its multifaceted approach includes disrupting the cell cycle, inducing mitotic catastrophe, and activating multiple apoptotic pathways.[1]
Bendamustine vs. Chlorambucil (B1668637) in Chronic Lymphocytic Leukemia (CLL)
A key phase III randomized trial provides a direct comparison of bendamustine and chlorambucil in previously untreated patients with advanced CLL.[6][7][8]
Efficacy Data
| Endpoint | Bendamustine | Chlorambucil | p-value |
| Overall Response Rate (ORR) | 68%[7][8] | 31%[7][8] | < 0.0001[7][8] |
| Complete Response (CR) | 31%[7][8] | 2%[7][8] | < 0.0001[7] |
| Median Progression-Free Survival (PFS) | 21.6 months[7][8] | 8.3 months[7][8] | < 0.0001[7][8] |
| Median Duration of Remission | 21.8 months[8] | 8.0 months[8] | Not Reported |
Safety Profile: Grade 3-4 Adverse Events
| Adverse Event | Bendamustine | Chlorambucil |
| Hematologic | 40%[8] | 19%[8] |
| Severe Infections | 8%[8] | 3%[8] |
Experimental Protocol: Bendamustine vs. Chlorambucil for CLL
-
Study Design: Randomized, open-label, parallel-group, phase III trial.[7][8]
-
Patient Population: Previously untreated patients up to 75 years of age with Binet stage B or C CLL, with adequate organ function and a life expectancy of at least 3 months.[7]
-
Treatment Arms:
-
Primary Endpoints: Overall response rate and progression-free survival.[9]
-
Response Assessment: Evaluated according to National Cancer Institute Working Group criteria by a blinded independent review committee.[8]
Bendamustine + Rituximab (B1143277) (BR) vs. R-CHOP/R-CVP in Non-Hodgkin's Lymphoma (NHL)
The BRIGHT study, a randomized, phase III non-inferiority trial, compared the efficacy and safety of bendamustine plus rituximab (BR) with standard chemoimmunotherapy regimens (R-CHOP or R-CVP) in treatment-naive patients with indolent NHL or mantle cell lymphoma (MCL).[10][11] Another important study in this context is the StiL NHL1 trial.[12][13][14]
Efficacy Data (BRIGHT Study)
| Endpoint | Bendamustine + Rituximab (BR) | R-CHOP / R-CVP | p-value |
| Complete Response (CR) Rate | 31%[11][15] | 25%[11][15] | 0.0225 (non-inferiority)[11] |
| Overall Response Rate (ORR) | 97%[11][12] | 91%[11][12] | 0.0102[11][12] |
Efficacy Data (StiL NHL1 Study)
| Endpoint | Bendamustine + Rituximab (BR) | R-CHOP | p-value |
| Median Progression-Free Survival (PFS) | 69.5 months[12][14] | 31.2 months[12][14] | < 0.0001[12] |
Safety Profile: Common Adverse Events (BRIGHT Study)
| Adverse Event | Bendamustine + Rituximab (BR) | R-CHOP / R-CVP |
| Nausea and Vomiting | Higher incidence[12] | Lower incidence[12] |
| Peripheral Neuropathy/Paresthesia | Lower incidence[11][12] | Higher incidence[11][12] |
| Alopecia | Lower incidence[11][12] | Higher incidence[11][12] |
| Drug-hypersensitivity reactions | Higher incidence[11][12] | Lower incidence[11][12] |
Experimental Protocol: The BRIGHT Study
-
Study Design: Randomized, non-inferiority, global, phase III trial.[11]
-
Patient Population: Treatment-naive patients with indolent NHL or MCL.[10][11]
-
Treatment Arms:
-
BR: Bendamustine plus rituximab for 6 cycles, with an option for 2 additional cycles.[11]
-
Standard Therapy: Investigator's choice of either R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, prednisone) or R-CVP (rituximab, cyclophosphamide, vincristine, prednisone) for 6 cycles, with an option for 2 additional cycles.[10][11]
-
-
Response Assessment: Conducted by a blinded independent review committee.[11]
Visualizing Mechanisms and Protocols
To further elucidate the information presented, the following diagrams illustrate the key signaling pathway of bendamustine and a typical experimental workflow from the comparative clinical trials.
Bendamustine's mechanism of action.
Workflow of a comparative clinical trial.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Metabolism and mechanisms of action of bendamustine: rationales for combination therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. History and Characterization of Bendamustine [theoncologynurse.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukaemia: updated results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase III randomized study of bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Randomized trial of bendamustine-rituximab or R-CHOP/R-CVP in first-line treatment of indolent NHL or MCL: the BRIGHT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Frontiers | Comparison of first-line treatment with bendamustine plus rituximab versus R-CHOP for patients with follicular lymphoma grade 3A: Results of a retrospective study from the Fondazione Italiana Linfomi [frontiersin.org]
- 14. oncoprescribe.com [oncoprescribe.com]
- 15. m.youtube.com [m.youtube.com]
A Comparative Proteomic Guide to Bendamustine Hydrochloride Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular proteomic changes induced by bendamustine (B91647) hydrochloride, contextualized with data from other alkylating agents, primarily melphalan (B128). The information herein is supported by experimental data from peer-reviewed studies to assist researchers in understanding the molecular mechanisms of bendamustine and to guide future research and drug development.
Introduction to Bendamustine
Bendamustine is a unique chemotherapeutic agent with a bifunctional structure, incorporating an alkylating nitrogen mustard group and a purine-like benzimidazole (B57391) ring.[1] This structure confers a distinct pattern of cytotoxicity compared with conventional alkylating agents like cyclophosphamide, chlorambucil, and melphalan.[1] While its precise mechanism of action is still under investigation, it is known to cause extensive and durable DNA damage, inhibit mitotic checkpoints, and induce cell death through both apoptotic and non-apoptotic pathways.[1][2] Proteomic studies offer a powerful lens to dissect the complex cellular responses to bendamustine treatment at the protein level.
Quantitative Proteomic Analysis: Bendamustine vs. Other Agents
A key study by Sun et al. (2013) utilized two-dimensional difference in-gel electrophoresis (2D-DIGE) to analyze the proteomic alterations in the RPMI-8226 multiple myeloma cell line after treatment with bendamustine.[3] This research identified 30 differentially expressed proteins, with 15 being up-regulated and 15 down-regulated.[3]
While direct comparative proteomic studies between bendamustine and other alkylating agents in the same experimental setup are limited, we can contextualize these findings with data from studies on melphalan, another alkylating agent commonly used in multiple myeloma. A study on melphalan resistance in the same RPMI-8226 cell line highlighted the role of proteins involved in glutathione (B108866) metabolism.[4]
It is important to note that a separate study comparing the cytotoxic effects of bendamustine and melphalan across 29 human myeloma cell lines found a linear correlation in their lethal concentrations, suggesting a similar mechanism of cell killing primarily through the production of reactive oxygen species (ROS) and activation of the p53 pathway.[5] This study also demonstrated cross-resistance between the two drugs.[5]
Table 1: Differentially Expressed Proteins in RPMI-8226 Cells Treated with Bendamustine
The following table summarizes the quantitative data from the proteomic analysis of bendamustine-treated RPMI-8226 cells.
| Protein Name | Accession Number | Fold Change | Regulation | Function |
| Up-regulated Proteins | ||||
| Protein disulfide-isomerase A3 (PDIA3) | P30101 | >1.5 | Up | Protein folding and quality control |
| Heat shock 70kDa protein 1A/1B | P0DMV8 | >1.5 | Up | Chaperone, stress response |
| Tubulin beta chain | P07437 | >1.5 | Up | Cytoskeleton, cell division |
| Vimentin | P08670 | >1.5 | Up | Intermediate filament, cytoskeleton |
| ... (11 other proteins) | ... | >1.5 | Up | Various |
| Down-regulated Proteins | ||||
| Cytokine-induced apoptosis inhibitor 1 (CIAPIN1) | Q6UWZ8 | <0.67 | Down | Anti-apoptosis |
| Prohibitin | P35232 | <0.67 | Down | Cell cycle regulation, apoptosis |
| Peroxiredoxin-1 | Q06830 | <0.67 | Down | Redox regulation, antioxidant |
| ... (12 other proteins) | ... | <0.67 | Down | Various |
This table is a partial representation of the 30 differentially expressed proteins identified in the study by Sun et al. (2013). For the complete list, please refer to the original publication.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide, primarily based on the proteomic analysis of bendamustine-treated cells.
Cell Culture and Bendamustine Treatment
-
Cell Line: Human multiple myeloma RPMI-8226 cells.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.
-
Bendamustine Treatment: Cells are treated with a specific concentration of bendamustine hydrochloride (e.g., 100 µg/ml) for a defined period (e.g., 48 hours). A control group of untreated cells is cultured under identical conditions.[3]
Two-Dimensional Difference in-Gel Electrophoresis (2D-DIGE)
-
Protein Extraction: Total proteins are extracted from both treated and untreated cells using a lysis buffer containing urea, thiourea, CHAPS, and a protease inhibitor cocktail.
-
Protein Labeling: Proteins from the treated sample, untreated sample, and an internal standard (a pool of equal amounts of protein from all samples) are fluorescently labeled with CyDyes (e.g., Cy3, Cy5, and Cy2, respectively).
-
Isoelectric Focusing (IEF): The labeled protein samples are mixed and separated in the first dimension based on their isoelectric point using immobilized pH gradient (IPG) strips.
-
SDS-PAGE: The IPG strips are then equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel for separation in the second dimension based on molecular weight.
-
Image Analysis: The gel is scanned using a fluorescence imager to detect the signals from the different CyDyes. The images are then analyzed using specialized software to quantify the relative abundance of each protein spot between the treated and control samples.[3]
Protein Identification by Mass Spectrometry
-
Spot Excision: Protein spots showing significant changes in expression are excised from the gel.
-
In-Gel Digestion: The proteins within the gel pieces are destained, reduced, alkylated, and then digested into smaller peptides using trypsin.
-
Mass Spectrometry (MS): The extracted peptides are analyzed by a mass spectrometer (e.g., MALDI-TOF/TOF or LC-MS/MS) to determine their mass-to-charge ratios.
-
Database Searching: The resulting peptide mass fingerprints and fragmentation data are used to search a protein database (e.g., Swiss-Prot) to identify the proteins.[3]
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a key signaling pathway implicated in bendamustine's mechanism of action.
Conclusion
The proteomic analysis of bendamustine-treated cancer cells reveals significant alterations in proteins involved in apoptosis, protein folding, and cytoskeletal organization. The down-regulation of anti-apoptotic proteins like CIAPIN1 and the up-regulation of pro-apoptotic pathway components underscore the drug's potent cell-killing mechanism. While direct, comprehensive comparative proteomic data with other alkylating agents remains an area for further research, existing evidence suggests a shared mechanism of action with drugs like melphalan, centered on oxidative stress and the p53 pathway. This guide provides a foundational understanding for researchers and clinicians, highlighting the molecular landscape shaped by bendamustine and offering a framework for future comparative studies to refine its therapeutic application.
References
- 1. Bendamustine: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Study of Diffuse Large B-Cell Lymphoma Identifying Proteins Associated with R-CHOP Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteometabolomics of Melphalan Resistance in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteometabolomics of Melphalan Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bendamustine and melphalan kill myeloma cells similarly through reactive oxygen species production and activation of the p53 pathway and do not overcome resistance to each other - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Bendamustine in Combination Chemotherapy
A Comparative Guide for Researchers and Drug Development Professionals
Bendamustine (B91647), a unique cytotoxic agent with a hybrid structure of an alkylating agent and a purine (B94841) analog, has demonstrated significant efficacy in treating various hematologic malignancies.[1] Its distinct mechanism of action, which involves inducing extensive and durable DNA damage, has prompted extensive research into its synergistic potential when combined with other chemotherapeutic agents.[1] This guide provides an objective comparison of the synergistic effects of bendamustine with several other anticancer drugs, supported by experimental data, detailed protocols, and visualizations of the underlying molecular pathways.
Quantitative Assessment of Synergy: A Comparative Overview
The synergistic effect of combining bendamustine with other chemotherapies is often quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism.[2] The following table summarizes the synergistic interactions of bendamustine with various chemotherapeutic agents across different cancer cell lines.
| Combination Agent | Cancer Type | Cell Line(s) | Synergy Index | Key Findings |
| Rituximab (B1143277) | Diffuse Large B-cell Lymphoma (DLBCL) | DLBCL cell lines | CI < 0.8 | Rituximab significantly enhances bendamustine's cytotoxicity. The synergistic effect is dependent on the bendamustine concentration.[3] |
| Cytarabine (B982) | Mantle Cell Lymphoma (MCL) | JEKO-1, GRANTA-519 | CI 10-100-fold lower with consecutive vs. simultaneous incubation | Strong synergy in inducing apoptosis, particularly when bendamustine is administered before cytarabine.[4][5] |
| Acute Lymphoblastic Leukemia (ALL) | YCUB-5, YCUB-6 | Synergistic-to-additive | The combination shows promise for salvage treatment in childhood ALL.[6] | |
| Venetoclax (B612062) | Early T-precursor ALL (ETP-ALL) | Loucy | Loewe Synergy Score > 10; Bliss/Loewe Score: 13.832±0.55 | The most synergistic combination observed in ETP-ALL cells, suggesting a potent therapeutic strategy.[2][7][8] |
| Idelalisib | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Synergistic (CI values not specified) | The combination results in synergistic cytotoxicity and an enhanced DNA damage response.[3] |
| Cladribine | Acute Lymphoblastic Leukemia (ALL) | YCUB-2, YCUB-5, YCUB-6 | Synergistic-to-additive | A promising combination for all tested B-cell precursor ALL cell lines.[6] |
| Doxorubicin & Bortezomib | Multiple Myeloma (MM) | H929, MM1R | Synergistic | The three-drug combination shows a synergistic cytotoxic effect in myeloma cells.[9] |
| Everolimus | Lymphoid Malignancies | N/A (Phase I trial) | N/A (Efficacy noted) | The combination was found to be well-tolerated and relatively efficacious in heavily pretreated patients.[10] |
| Fludarabine (B1672870) | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Synergistic | Combining bendamustine with fludarabine results in synergistic cytotoxicity.[11] |
Experimental Protocols
The determination of the synergistic index for bendamustine combinations generally follows a standardized workflow, as outlined below.
General Protocol for Determining Synergistic Index
-
Cell Culture:
-
The selected cancer cell lines (e.g., JEKO-1 for MCL, Loucy for ETP-ALL) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).
-
-
Drug Preparation:
-
Stock solutions of bendamustine and the combination drug are prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Working solutions are freshly prepared by diluting the stock solutions in culture medium before each experiment.
-
-
Cytotoxicity Assay (e.g., MTS, CCK8, or WST-8 Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Cells are then treated with:
-
Bendamustine alone at various concentrations.
-
The combination drug alone at various concentrations.
-
A combination of bendamustine and the other drug at a constant ratio (e.g., based on the ratio of their IC50 values) or at various non-constant ratios.
-
-
Control wells with untreated cells and blank wells with medium only are included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), a viability reagent (MTS, CCK8, or WST-8) is added to each well.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
-
Data Analysis and Synergy Quantification:
-
The cell viability data is used to determine the dose-response curves for each drug alone and in combination.
-
The Combination Index (CI) is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn.[2]
-
The CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Apoptosis Analysis (Flow Cytometry):
-
To confirm that the cytotoxic effect is due to apoptosis, cells are treated with the drugs as described above.
-
After incubation, cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI).
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Visualizing the Experimental Workflow
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of bendamustine in combination therapies can be attributed to the interplay of various cellular signaling pathways.
Bendamustine and Rituximab: Engaging the Immune System
The combination of bendamustine and rituximab (BR) not only has direct tumoricidal effects but also modulates the tumor microenvironment. Bendamustine-induced DNA damage leads to the accumulation of cytosolic DNA fragments, which activate the cGAS-STING pathway.[4][12] This, in turn, triggers an inflammatory response, enhancing the anti-tumor effects of rituximab.[4][12]
Bendamustine and Cytarabine: A Two-Pronged Attack on DNA
The synergy between bendamustine and cytarabine stems from their distinct but complementary effects on the cell cycle and DNA synthesis. Bendamustine induces DNA damage and causes cell cycle arrest in the S phase.[4][10] Cells that attempt to repair this damage become more susceptible to the incorporation of cytarabine's active metabolite, Ara-CTP, into their DNA, leading to catastrophic DNA damage and apoptosis.[6][10] The sequential administration of bendamustine followed by cytarabine has been shown to be particularly effective.[4][5]
Bendamustine and Venetoclax: Targeting Apoptosis Pathways
Venetoclax is a selective inhibitor of the anti-apoptotic protein BCL-2.[13][14] By inhibiting BCL-2, venetoclax promotes the release of pro-apoptotic proteins, tipping the cellular balance towards apoptosis.[13][14][15] The synergy with bendamustine, which induces DNA damage and cellular stress, likely arises from the dual assault on cancer cell survival mechanisms. Bendamustine-induced stress primes the cells for apoptosis, while venetoclax lowers the threshold for apoptosis to occur.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effect of Venetoclax and Bendamustine in Early T-cell Precursor Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idelalisib and bendamustine combination is synergistic and increases DNA damage response in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bendamustine-rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS-STING activation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytotoxic effects of bendamustine in combination with cytarabine in mantle cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Purine analog-like properties of bendamustine underlie rapid activation of DNA damage response and synergistic effects with pyrimidine analogues in lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. patientpower.info [patientpower.info]
- 14. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 15. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bendamustine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling and disposal of cytotoxic agents like bendamustine (B91647) hydrochloride are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the proper disposal of bendamustine hydrochloride, grounded in established safety protocols and regulatory compliance.
This compound is an alkylating agent belonging to the nitrogen mustard class.[1][2] Due to its cytotoxic, carcinogenic, mutagenic, and toxic for reproduction properties, all materials that come into contact with it must be treated as hazardous waste.[3] Adherence to regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[4][5]
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is crucial to have a comprehensive safety plan in place. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with chemotherapy-rated gloves is required.
-
Gown: A disposable, lint-free gown made of a low-permeability fabric should be worn.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator should be used when handling the powdered form of the drug.
Engineering Controls:
-
All handling of this compound should be performed in a dedicated containment area, such as a biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI), to minimize exposure.[6]
Step-by-Step Disposal Procedure
The disposal of this compound waste involves a multi-step process of segregation, decontamination, and proper containment, culminating in disposal by a licensed hazardous waste management service.
-
Segregation at the Point of Generation: Immediately after use, all items contaminated with this compound must be segregated into designated hazardous waste containers. These containers should be clearly labeled with "Hazardous Drug Waste" or "Cytotoxic Waste".[7]
-
Waste Categorization: Differentiate between trace and bulk contaminated waste as per your institution's and local regulations' definitions.
-
Trace Waste: Includes items with residual amounts of the drug, such as empty vials, syringes, gloves, gowns, and contaminated labware.
-
Bulk Waste: Consists of unused or expired this compound, spill cleanup materials, and visibly contaminated items.
-
-
Chemical Inactivation (where applicable and validated): While incineration remains the standard for cytotoxic waste disposal, chemical inactivation can be an additional step to reduce the hazardous nature of the waste at the source. Bendamustine is known to undergo rapid hydrolysis in neutral or basic aqueous solutions, leading to less active metabolites.[7][8][9][10][11] However, a universally validated protocol for the chemical inactivation of bendamustine waste is not established. Any chemical inactivation procedure must be validated by the institution's environmental health and safety department before implementation.
-
Potential Hydrolysis-Based Inactivation: Based on its chemical properties, adjusting the pH of aqueous waste containing bendamustine to neutral or basic levels could be a potential inactivation method. The stability of bendamustine under different pH conditions is summarized in the table below.
-
| Condition | Stability of Bendamustine | Notes |
| Acidic (pH 2) | Stable | The drug remains stable for over 300 minutes.[12] |
| Neutral (pH 7) | Rapid Degradation | The drug degrades quickly through hydrolysis.[12] |
| Basic (pH 9) | Rapid Degradation | The drug degrades quickly through hydrolysis.[3][12] |
-
Containment and Labeling:
-
Place all trace and bulk waste into puncture-resistant, leak-proof containers with secure lids.
-
Sharps must be placed in designated sharps containers for cytotoxic waste.[13]
-
All containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents as required by your institution and local regulations.
-
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for final disposal.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. Incineration is the required method of disposal for cytotoxic waste.[11] Never dispose of this compound or its contaminated materials in the regular trash or down the drain.[9][10]
Experimental Protocols
For institutions wishing to validate a chemical inactivation protocol for this compound waste, the following experimental framework, based on the degradation of similar compounds, can be adapted.
Protocol: Validation of Hydrolytic Degradation of this compound
-
Objective: To determine the time required for complete degradation of this compound in an aqueous solution at a specific pH (e.g., pH 9).
-
Materials:
-
This compound standard
-
Boric buffer (pH 9.0)[3]
-
High-performance liquid chromatography (HPLC) system
-
Appropriate HPLC column (e.g., C18)[14]
-
Mobile phase (e.g., potassium phosphate (B84403) dibasic buffer and acetonitrile)[14]
-
-
Methodology:
-
Prepare a known concentration of this compound solution in the boric buffer (pH 9.0).
-
Maintain the solution at a constant temperature (e.g., 25°C).
-
At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the solution.
-
Immediately analyze the aliquot using the validated HPLC method to determine the concentration of the remaining this compound.
-
Continue sampling until the this compound peak is no longer detectable.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate. The results will inform the required incubation time for complete inactivation under the tested conditions.
Logical Workflow for this compound Disposal
The following diagram illustrates the comprehensive workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, research professionals can effectively manage this compound waste, ensuring a safe laboratory environment and compliance with all relevant regulations.
References
- 1. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of degradation products of nitrogen mustards via hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
